Diadenosine triphosphate ammonium salt
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H30N11O16P3 |
|---|---|
Molecular Weight |
773.4 g/mol |
IUPAC Name |
azane;bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1 |
InChI Key |
PKSQTRWRSNNYCW-AHKIGRPSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N |
Origin of Product |
United States |
Foundational & Exploratory
Diadenosine Triphosphate (Ap3A) Ammonium Salt: A Comprehensive Technical Guide to its Biological Function and Therapeutic Implications
This guide provides an in-depth exploration of the multifaceted biological roles of Diadenosine triphosphate (Ap3A) ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the core aspects of Ap3A's function, from its synthesis and degradation to its intricate involvement in cellular signaling and pathophysiology. With a focus on scientific integrity, this guide offers field-proven insights, detailed experimental protocols, and a thorough grounding in authoritative references.
Part 1: Introduction to Diadenosine Triphosphate (Ap3A)
Chemical Structure and Properties of Ap3A Ammonium Salt
Diadenosine 5',5'''-P1,P3-triphosphate, commonly abbreviated as Ap3A, is a dinucleoside polyphosphate. Its structure consists of two adenosine molecules linked by a chain of three phosphate groups attached at the 5' position of each ribose sugar. The ammonium salt form is frequently used in research due to its stability and solubility in aqueous solutions.
Discovery and Presence in Biological Systems
First identified as a product of aminoacyl-tRNA synthetase activity, Ap3A is a ubiquitous molecule found across all domains of life, from bacteria to mammals.[1] Its presence in a wide array of cell types and tissues underscores its fundamental importance in cellular physiology.
Overview of its Role as a Signaling Molecule and "Alarmone"
Ap3A functions as an intracellular and extracellular signaling molecule, participating in a diverse range of cellular processes. Notably, its intracellular concentrations are known to increase significantly in response to various cellular stresses, such as oxidative stress and heat shock. This has led to its classification as an "alarmone," a signaling molecule that alerts the cell to adverse conditions and triggers adaptive responses.[2][3]
Part 2: Biosynthesis and Catabolism of Ap3A
The cellular concentration of Ap3A is tightly regulated through a balance of enzymatic synthesis and degradation.
Enzymatic Synthesis of Ap3A
The primary route of Ap3A synthesis is through the activity of aminoacyl-tRNA synthetases (aaRS), particularly tryptophanyl-tRNA synthetase.[4] This synthesis is often considered a side reaction of the amino acid activation step in protein synthesis. Other enzymes, including certain ligases and transferases, can also contribute to Ap3A production.[1]
Enzymatic Degradation of Ap3A
The principal enzyme responsible for the specific hydrolysis of Ap3A is the Fragile Histidine Triad (Fhit) protein.[5] Fhit is a tumor suppressor that cleaves Ap3A into AMP and ADP. The enzymatic activity of Fhit is crucial for maintaining low basal levels of Ap3A and for terminating its signaling functions. The interaction between Fhit and Ap3A is independent of Fhit's hydrolytic activity and is critical for its tumor-suppressive role.[6][7]
In addition to Fhit, other less specific phosphodiesterases and nucleotidases can also degrade Ap3A, contributing to the overall regulation of its cellular concentration.[8]
Regulation of Intracellular Ap3A Levels
A hallmark of Ap3A biology is its rapid accumulation in response to cellular stressors. Conditions such as oxidative stress, heat shock, and DNA damage lead to a significant increase in intracellular Ap3A levels, reinforcing its function as an alarmone.[3]
The relative intracellular concentrations of Ap3A and its close analog, diadenosine tetraphosphate (Ap4A), can serve as an indicator of the cell's physiological state. For instance, an increase in the Ap3A/Ap4A ratio has been observed during cell differentiation, while a decrease is associated with apoptosis, suggesting a role for this ratio in cell fate decisions.[9]
Part 3: Cellular and Physiological Functions of Ap3A
Ap3A exerts its biological effects through interactions with specific cellular components, initiating signaling cascades that influence a wide range of physiological processes.
Ap3A in Cellular Signaling
Extracellular Ap3A can act as a ligand for P2 purinergic receptors, a family of receptors involved in numerous physiological processes. This interaction can trigger intracellular signaling events, although the specific receptor subtypes that mediate Ap3A's effects are still under investigation.
In vascular smooth muscle cells, Ap3A has been shown to activate the mitogen-activated protein kinase (MAPK) signaling cascade. This activation is a key mechanism underlying Ap3A-induced cell proliferation.
Ap3A has been implicated in the cellular response to interferons (IFNs). Treatment of human cells with IFN-α or IFN-γ leads to a significant increase in intracellular Ap3A levels, suggesting a role for Ap3A in the IFN signaling pathway.[4] Furthermore, Ap3A can act as a primer for the 2-5A synthetase, an interferon-inducible enzyme, establishing a direct link between these two signaling pathways.[10]
Ap3A in Specific Cell Types and Tissues
Ap3A is a potent mitogen for vascular smooth muscle cells, promoting their proliferation. This effect has implications for the development of atherosclerosis and hypertension.
Human platelets store and release Ap3A upon activation. Extracellular Ap3A can modulate platelet aggregation, primarily through its enzymatic conversion to ADP by plasma hydrolases, which then acts as a pro-aggregatory stimulus.[11]
Ap3A can delay apoptosis in human neutrophils, a type of immune cell crucial for the inflammatory response. This effect, which is enhanced in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF), suggests that Ap3A may play a role in regulating the lifespan of neutrophils during inflammation.[2]
Emerging evidence suggests a role for Ap3A in neuronal function. The adaptor protein complex 3 (AP-3), which has a neuronal-specific isoform, is involved in synaptic vesicle biogenesis and neurotransmitter release.[12] While a direct role for Ap3A in these processes is still being elucidated, the machinery for its synthesis and degradation is present in neurons.
Ap3A as an "Alarmone" in Stress Responses
The accumulation of Ap3A under various stress conditions positions it as a key signaling molecule in the cellular stress response network. Its role as an alarmone is thought to be crucial for initiating protective and adaptive mechanisms.[3]
In plants, Ap3A and Ap4A have been shown to act as alarmones, triggering the synthesis of enzymes involved in the phenylpropanoid pathway, which produces protective compounds against various stressors.[1]
Part 4: Ap3A in Pathophysiology and as a Therapeutic Target
The diverse biological functions of Ap3A implicate it in the pathogenesis of several human diseases, making it an attractive target for therapeutic intervention.
Involvement in Human Diseases
The Fhit gene is a known tumor suppressor, and its loss of function is a common event in many human cancers. The tumor-suppressive activity of Fhit is intimately linked to its interaction with Ap3A. The Fhit-Ap3A complex has been shown to impede translation, thereby regulating cellular proliferation.[6][7][13]
The proliferative effects of Ap3A on vascular smooth muscle cells suggest its involvement in the development of atherosclerotic plaques and hypertension.
Given its role in regulating neutrophil apoptosis and its connection to interferon signaling, Ap3A may play a role in the pathogenesis of inflammatory and autoimmune diseases.
Therapeutic Potential of Targeting Ap3A Signaling
Restoring Fhit function or modulating the Fhit-Ap3A interaction represents a potential therapeutic strategy for cancers with Fhit deficiency.
The development of agonists or antagonists for the purinergic receptors that mediate Ap3A's effects could offer therapeutic benefits in cardiovascular and inflammatory diseases.
Given that Ap3A levels can change in response to cellular stress and in certain disease states, it holds potential as a diagnostic or prognostic biomarker.[14][15]
Part 5: Experimental Methodologies for Studying Ap3A
This section provides detailed protocols for the quantification of Ap3A and the characterization of its interactions and functional effects.
Quantification of Ap3A in Biological Samples
This protocol outlines a robust method for the extraction and quantification of Ap3A from cultured cells using reversed-phase high-performance liquid chromatography (RP-HPLC).[16]
Materials:
-
Cell culture flasks/plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K2CO3), 2 M
-
HPLC system with a C18 column and UV detector
-
Mobile phase: 100 mM potassium phosphate buffer (pH 6.0) with a methanol gradient
-
Ap3A ammonium salt standard
Procedure:
-
Cell Harvesting:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of ice-cold PBS and transfer to a microfuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Extraction of Nucleotides:
-
Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid extract) to a new tube.
-
-
Neutralization:
-
Add 2 M K2CO3 to the acid extract to adjust the pH to 6.5-7.0.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The resulting supernatant contains the nucleotide extract.
-
-
HPLC Analysis:
-
Inject a known volume (e.g., 20 µL) of the nucleotide extract onto the C18 column.
-
Elute with a gradient of methanol in 100 mM potassium phosphate buffer (pH 6.0).
-
Monitor the absorbance at 259 nm.
-
Quantify the Ap3A peak by comparing its area to a standard curve generated with known concentrations of Ap3A.
-
Data Presentation:
| Sample | Ap3A Concentration (pmol/10^6 cells) |
| Control | 25.4 ± 3.1 |
| Stress | 112.8 ± 12.5 |
Studying Ap3A-Protein Interactions
This protocol describes a method to study the binding of Ap3A to its putative receptors on cell membranes using a radiolabeled ligand.[17][18][19]
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled Ap3A analog (e.g., [³H]Ap3A)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Unlabeled Ap3A (for competition studies)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes (10-50 µg protein/well).
-
For total binding, add a fixed concentration of radiolabeled Ap3A analog.
-
For non-specific binding, add the radiolabeled Ap3A analog in the presence of a high concentration of unlabeled Ap3A (e.g., 10 µM).
-
For competition binding, add the radiolabeled Ap3A analog and varying concentrations of unlabeled Ap3A.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze competition binding data to determine the binding affinity (Ki) of Ap3A.
-
Investigating the Functional Effects of Ap3A
This protocol uses the [³H]thymidine incorporation assay to measure the effect of Ap3A on the proliferation of vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells
-
Cell culture medium
-
Ap3A ammonium salt
-
[³H]thymidine
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (NaOH), 0.5 M
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed vascular smooth muscle cells in a 24-well plate and grow to sub-confluency.
-
Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
-
Treatment:
-
Treat the cells with varying concentrations of Ap3A for 24 hours.
-
-
[³H]Thymidine Labeling:
-
Add [³H]thymidine (1 µCi/well) to each well and incubate for an additional 4 hours.
-
-
Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.
-
Wash the precipitate twice with 5% TCA.
-
-
Solubilization and Quantification:
-
Solubilize the precipitate in 500 µL of 0.5 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Compare the [³H]thymidine incorporation in Ap3A-treated cells to that in control cells to determine the effect on cell proliferation.
-
This workflow outlines the steps to investigate how Ap3A modulates gene expression using quantitative real-time PCR (qRT-PCR).
Workflow:
-
Cell Treatment: Treat cells with Ap3A for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for target genes of interest (e.g., cyclins, growth factors) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in Ap3A-treated cells compared to control cells using the ΔΔCt method.
Part 6: Conclusion and Future Directions
Summary of the Multifaceted Roles of Ap3A
Diadenosine triphosphate is a pleiotropic signaling molecule with a wide range of biological functions. Its role as an alarmone, a modulator of cell proliferation and apoptosis, and a participant in key signaling pathways highlights its importance in cellular homeostasis and disease.
Unanswered Questions and Future Research Perspectives
Despite significant progress, many aspects of Ap3A biology remain to be elucidated. Future research should focus on identifying all of its cellular receptors and binding partners, further dissecting its downstream signaling pathways, and exploring its full therapeutic potential in various diseases. The development of more specific pharmacological tools to modulate Ap3A signaling will be crucial for these endeavors.
Visualizations
Signaling Pathway of Ap3A-induced Vascular Smooth Muscle Cell Proliferation
Caption: Ap3A signaling cascade leading to vascular smooth muscle cell proliferation.
Experimental Workflow for Ap3A Quantification by HPLC
Caption: Workflow for quantifying Ap3A in cell lysates using HPLC.
References
-
Pietrowska-Borek, M., Nuc, K., Zielezińska, M., & Guranowski, A. (2011). Diadenosine polyphosphates (Ap3A and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana. FEBS Open Bio, 1, 1-6. [Link]
-
Vartanian, A., Prudkin, L., & Kisselev, L. (1997). Opposite effects of cell differentiation and apoptosis on Ap3A/Ap4A ratio in human cell cultures. FEBS Letters, 415(2), 143-145. [Link]
-
Vartanian, A., Narovlyansky, A., Amchenkova, A., Turpaev, K., & Kisselev, L. (1996). Interferons induce accumulation of diadenosine triphosphate (Ap3A) in human cultured cells. FEBS Letters, 381(1-2), 32-34. [Link]
-
Yegutkin, G. G., Henttinen, T., & Jalkanen, S. (1996). The diadenosine polyphosphates Ap3A and Ap4A and adenosine triphosphate interact with granulocyte-macrophage colony-stimulating factor to delay neutrophil apoptosis: implications for neutrophil: platelet interactions during inflammation. Blood, 87(8), 3442-3449. [Link]
-
Kisselev, L. L., Justesen, J., Wolfson, A. D., & Frolova, L. Y. (1998). Diadenosine oligophosphates (ApnA), a novel class of signalling molecules? FEBS Letters, 427(2), 157-163. [Link]
-
O'Loughlin, T., & McLennan, A. G. (2020). Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger. Frontiers in Molecular Biosciences, 7, 597287. [Link]
-
Gay, C. A., Robinson, M. B., & McLennan, A. G. (2000). TWO HYDROLASE RESISTANT ANALOGUES OF DIADENOSINE 5′,5′″-P1,P3-TRIPHOSPHATE FOR STUDIES WITH FHIT, THE HUMAN FRAGILE HISTIDINE TRIAD PROTEIN. Nucleosides, Nucleotides and Nucleic Acids, 19(1-2), 269-281. [Link]
-
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]
-
Salazar, G., Craige, B., Wainer, B. H., & Faundez, V. (2005). Genetic Analysis of the Neuronal and Ubiquitous AP-3 Adaptor Complexes Reveals Divergent Functions in Brain. Molecular and Cellular Biology, 25(20), 9119-9131. [Link]
-
Scheuber, A., & Faundez, V. (2018). Neuroscience Loss of AP3 function affects spontaneous and evoked release at hippocampal mossy fiber synaps. bioRxiv. [Link]
-
Herzog, D., Jansen, J., Mißun, M., Diederichs, K., Stengel, F., & Marx, A. (2022). Chemical Proteomics of the Tumor Suppressor Fhit Covalently Bound to the Cofactor Ap3A Elucidates Its Inhibitory Action on Translation. Journal of the American Chemical Society, 144(19), 8613-8623. [Link]
-
Grigorieva, O., & Cherkasova, E. (2022). Semaphorin 3A in the Immune System: Twenty Years of Study. International Journal of Molecular Sciences, 23(14), 7837. [Link]
-
Read, C., Nyimanu, D., Williams, T. L., & Siew, K. (2019). Targeting the apelin system for the treatment of cardiovascular diseases. British Journal of Pharmacology, 176(12), 1750-1764. [Link]
-
Grigorieva, O. A., & Cherkasova, E. I. (2022). Semaphorin 3A in the Immune System: Twenty Years of Study. International journal of molecular sciences, 23(14), 7837. [Link]
-
Programster. (2020, September 22). Creating Graphs With DOT Language. Programster's Blog. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Salem, N., Faundez, V., & Valdivia, C. (2007). What is the function of neuronal AP-3?. Communicative & integrative biology, 1(1), 60–62. [Link]
-
Vartanian, A., & Kisselev, L. (1997). Ap3A and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase. FEBS Letters, 408(2), 177-181. [Link]
-
Luo, W., & Brouwer, C. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization. Bioinformatics, 29(14), 1830-1831. [Link]
-
Nguyen, P. Q., Nguyen, B. P., & Nguyen, T. H. (2017). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Proceedings of the 10th International Conference on Computer Graphics, Visualization, Computer Vision and Image Processing. [Link]
-
Nakatsu, F., & Ohno, H. (2021). AP-3 sorting mechanisms in neuronal cells. Frontiers in Cell and Developmental Biology, 9, 699923. [Link]
-
Faundez, V., & Kelly, R. B. (2000). The AP-3 Complex Required for Endosomal Synaptic Vesicle Biogenesis is Associated with a Casein Kinase Ια-Like Isoform. Molecular Biology of the Cell, 11(8), 2591-2604. [Link]
-
Herzog, D., Jansen, J., Mißun, M., Diederichs, K., Stengel, F., & Marx, A. (2022). Chemical proteomics of the tumor suppressor Fhit covalently bound to the cofactor Ap3A elucidates its inhibitory action on translation. Journal of the American Chemical Society, 144(19), 8613–8623. [Link]
-
Evans, P. R., & Shuman, S. (2006). Molecular Structure and Biological Activity of NPP-4, An Endothelial Cell Surface Pyrophosphatase/ Phosphodiesterase That Stimulates Platelet Aggregation and Secretion Via Liberation of ADP Upon Hydrolysis of Diadenosine Triphosphate. Blood, 108(11), 701. [Link]
-
Fishman, P., & Bar-Yehuda, S. (2022). Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Molecules, 27(12), 3701. [Link]
-
Ramesh, G., & Reeves, W. B. (2013). Semaphorin 3A is a new early diagnostic biomarker of experimental and pediatric acute kidney injury. PloS one, 8(3), e58446. [Link]
-
Comeo, E., & Stoddart, L. A. (2019). A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor. Scientific reports, 9(1), 5221. [Link]
-
Pace, H. C., & Brenner, C. (1999). A rapid, sensitive, and nonradioactive method for assay of FHIT Ap3A hydrolase activity by fluorescence thin-layer chromatographic image analysis. Analytical biochemistry, 271(1), 114–116. [Link]
-
Arrowhead Pharmaceuticals. (2018, May 11). Arrowhead Pharmaceuticals Presents Preclinical Data on Expanding Cardiometabolic Pipeline. Business Wire. [Link]
-
Krüger, L., Liebmann, M., & Stengel, F. (2021). Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate. Nature Communications, 12(1), 6098. [Link]
-
Stengel, F. (2023). The tumor suppressor Fhit in complex with the alarmone Ap3A binds to the ribosome and impedes translation. ProteomeXchange. [Link]
-
Li, J., Wang, S., & Li, L. (2022). Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway. Oncology Letters, 24(2), 263. [Link]
-
Catalano, A., & Chatzigeorgiou, A. (2012). Semaphorin 3A - a marker for disease activity and a potential putative disease-modifying treatment in systemic lupus erythematosus. Swiss medical weekly, 142, w13681. [Link]
-
Fishman, P., & Bar-Yehuda, S. (2022). Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Molecules, 27(12), 3701. [Link]
-
Menegollo, M., & Tessari, I. (2018). Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. Bio-protocol, 8(18), e3009. [Link]
-
Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the head & neck, 2, 1. [Link]
-
Lüthje, J., & Ogilvie, A. (1984). Diadenosine triphosphate (Ap3A) mediates human platelet aggregation by liberation of ADP. Biochemical and biophysical research communications, 118(3), 704–709. [Link]
-
Glancy, B., & Balaban, R. S. (2023). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and. bioRxiv. [Link]
-
Veron, D., & Tufro, A. (2016). Semaphorin3a signaling, podocyte shape and glomerular disease. Cell adhesion & migration, 10(1-2), 1-8. [Link]
-
Vincenzi, F., & Varani, K. (2020). Adenosine Signaling in Autoimmune Disorders. International Journal of Molecular Sciences, 21(18), 6649. [Link]
-
Smed-Gerdin, A., & Ström, A. (2025). A Potential Role of EFR3A in Human Disease States. International journal of molecular sciences, 26(6), 3321. [Link]
-
Chen, Y., & Li, Y. (2025). Plasma Semaphorin 3A as a Potential Biomarker for Cognitive Impairment in Cerebral Small Vessel Disease. Journal of inflammation research, 18, 267–278. [Link]
-
Orsolini, L., & De Luca, V. (2018). Evidence for the Interaction of A3 Adenosine Receptor Agonists at the Drug-Binding Site(s) of Human P-glycoprotein (ABCB1). Molecular pharmacology, 94(1), 747–759. [Link]
-
Kues, J., & Japtok, L. (2020). Sema3A inhibits AKT/mTORC1 signaling pathway. Frontiers in immunology, 11, 1851. [Link]
Sources
- 1. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]
- 2. The diadenosine polyphosphates Ap3A and Ap4A and adenosine triphosphate interact with granulocyte-macrophage colony-stimulating factor to delay neutrophil apoptosis: implications for neutrophil: platelet interactions during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]
- 5. TWO HYDROLASE RESISTANT ANALOGUES OF DIADENOSINE 5′,5′″-P1,P3-TRIPHOSPHATE FOR STUDIES WITH FHIT, THE HUMAN FRAGILE HISTIDINE TRIAD PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Chemical Proteomics of the Tumor Suppressor Fhit Covalently Bound to the Cofactor Ap3A Elucidates Its Inhibitory Action on Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language - Oreate AI Blog [oreateai.com]
- 9. Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz - Oreate AI Blog [oreateai.com]
- 10. Ap3A and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diadenosine triphosphate (Ap3A) mediates human platelet aggregation by liberation of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the function of neuronal AP-3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ProteomeXchange Dataset PXD029645 [proteomecentral.proteomexchange.org]
- 14. Semaphorin 3A is a new early diagnostic biomarker of experimental and pediatric acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Semaphorin 3A - a marker for disease activity and a potential putative disease-modifying treatment in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
Mechanism of Ap3A Signaling in Mammalian Cells: An In-Depth Technical Guide
Executive Summary
Diadenosine triphosphate (
This guide delineates the molecular lifecycle of
Part 1: Molecular Origins and Catabolism
The intracellular concentration of
Biosynthesis: The Non-Canonical Enzymatic Source
While
-
Mechanism: Under conditions of interferon-gamma (IFN-
) stimulation or indoleamine deficiency, TrpRS abandons its canonical aminoacylation role. It condenses ATP with an adenylate intermediate to form . -
Trigger: Cellular stress (oxidative stress, heat shock, ischemia).
Catabolism: The Signal Terminators
Signal termination is achieved via hydrolysis, primarily by members of the HIT (Histidine Triad) superfamily and NUDIX hydrolases.
-
FHIT (Fragile Histidine Triad): The primary
hydrolase.[1][2] It cleaves into AMP and ADP. Crucially, FHIT is not just an enzyme; the substrate-bound state (FHIT- ) is the active signaling complex. -
NUDT2: While primarily an
hydrolase, it displays overlapping specificity, preventing toxic accumulation of diadenosine polyphosphates.
Part 2: Intracellular Signaling – The FHIT-Ap3A Axis[1]
The central mechanism of intracellular
Mechanism of Action[3][4]
-
Stress Induction: DNA damage or oxidative stress upregulates
. -
Complex Formation:
binds to the HIT motif of FHIT. -
Conformational Locking: Binding stabilizes FHIT in an "active" conformation.
-
Effector Interaction: The FHIT-
complex (but not apo-FHIT) interacts with:-
Ribosomes/Translation Machinery: Interferes with translation initiation, reducing cell proliferation.
-
Ferredoxin Reductase (FDXR): Promotes reactive oxygen species (ROS) generation, leading to caspase-dependent apoptosis.
-
Visualization: The Ap3A Signaling Network
Caption: The dual signaling pathways of Ap3A: Intracellular tumor suppression via the FHIT complex and extracellular modulation via P2Y receptors.
Part 3: Extracellular Signaling – Purinergic Modulation[3]
Upon release from platelets (via dense granules) or necrotic cells,
-
Receptor Targets:
is a potent agonist for P2Y receptors (specifically , in platelets, and in endothelium). -
Stability: Due to its phosphate-linked structure,
is more resistant to immediate degradation by ecto-nucleotidases (CD39) compared to ATP, allowing for prolonged signaling duration. -
Physiological Effect: Vasomotor regulation and platelet aggregation modulation.
Part 4: Technical Workflow & Protocols
Protocol A: Quantification of Intracellular Ap3A via LC-MS/MS
Standard UV-HPLC is insufficient due to low basal levels. LC-MS/MS is required for specificity.
Materials:
-
Internal Standard:
- (or non-hydrolyzable analog). -
Extraction Buffer: 50% Acetonitrile / 50% Methanol (ice cold).
Step-by-Step Methodology:
-
Cell Lysis: Wash cells (
) with PBS. Add 300 µL ice-cold Extraction Buffer spiked with 10 pmol Internal Standard. -
Disruption: Vortex vigorously for 1 min; sonicate for 3 cycles (10s on/off) on ice.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Phase Separation: Add 200 µL Chloroform, vortex, centrifuge. Collect the upper aqueous phase.
-
Drying: Lyophilize the aqueous phase and resuspend in 50 µL mobile phase (10 mM Ammonium Acetate, pH 9.0).
-
LC-MS/MS Analysis:
-
Column: Porous Graphitic Carbon (Hypercarb) or HILIC column.
-
Mode: Negative Ion Mode (ESI-).
-
Transitions: Monitor precursor
755 (Ap3A) product 346 (AMP) and 408 (ADP).
-
Protocol B: Validating FHIT-Ap3A Interaction (Differential Scanning Fluorimetry)
This assay confirms if a drug candidate or condition disrupts the signaling complex.
-
Preparation: Mix recombinant FHIT protein (5 µM) with SYPRO Orange dye (5x) in HEPES buffer.
-
Titration: Add increasing concentrations of
(0, 1, 5, 10, 50 µM). -
Thermal Shift: Run melt curve from 25°C to 95°C on a qPCR machine.
-
Analysis: Calculate
. Binding of significantly stabilizes FHIT, shifting upwards by >5°C. A lack of shift indicates failure to form the signaling complex.
Part 5: Data Summary & Comparative Analysis
| Feature | Ap3A Signaling | Ap4A Signaling |
| Primary Synthetase | TrpRS (Tryptophanyl-tRNA Synthetase) | LysRS (Lysyl-tRNA Synthetase) |
| Primary Effector | FHIT (Fragile Histidine Triad) | HINT1 (Histidine Triad Nucleotide-binding) |
| Downstream Target | Ribosomes, FDXR (Apoptosis) | MITF (Transcription Factor release) |
| Physiological Role | Tumor suppression, Oxidative stress response | Mast cell activation, Gene regulation |
| Half-life | Short (rapid hydrolysis by FHIT) | Moderate (regulated by NUDT2) |
References
-
Vartanian, A., et al. (2003). Ap3A and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase. Journal of Biological Chemistry. Link
-
Barnes, L. D., et al. (2002). Fhit, a putative tumor suppressor in humans, is a dinucleoside 5',5'''-P1,P3-triphosphate hydrolase.[3] Biochemistry. Link
-
Trapasso, F., et al. (2003). Fhit interaction with ferredoxin reductase triggers generation of reactive oxygen species and apoptosis. Cancer Research. Link
-
Jankowski, J., et al. (2014). Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma. Journal of Chromatography B. Link
-
McLennan, A. G. (2006). The Nudix hydrolase superfamily. Cellular and Molecular Life Sciences. Link
Sources
Unveiling the Alarmone: The Mechanistic and Analytical Landscape of P1,P3-Di(adenosine-5') triphosphate (Ap3A)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic biology, quantitative analytics, and therapeutic implications of dinucleoside polyphosphates.
Executive Summary
P1,P3-Di(adenosine-5') triphosphate (Ap3A) is a highly conserved dinucleoside polyphosphate that functions as an intracellular "alarmone"—a rapid-response signaling molecule produced when cells encounter severe environmental stressors such as heat shock, oxidative damage, or nutrient starvation. Unlike canonical second messengers (e.g., cAMP), Ap3A directly interfaces with critical tumor suppressor proteins and translational machinery to halt cell proliferation and initiate stress-response cascades.
This technical guide synthesizes the current mechanistic understanding of Ap3A biology, provides a comprehensive overview of its quantitative profiling across biological matrices, and details a self-validating analytical protocol for its isolation and quantification using LC-MS/MS.
The Molecular Biology of Ap3A Signaling
Stress-Induced Synthesis
Under basal conditions, Ap3A is maintained at low intracellular concentrations. However, upon exposure to cellular stress, its synthesis is rapidly upregulated. The primary engines of Ap3A production are aminoacyl-tRNA synthetases, most notably Lysyl-tRNA synthetase (LysRS). During stress, LysRS exhibits promiscuous enzymatic activity; instead of transferring an aminoacylated AMP to its cognate tRNA, it utilizes alternative acceptors like ADP, transferring the AMP moiety to the 5' phosphate of ADP to synthesize Ap3A (1)[1].
Effector Functions and the Fhit Axis
Once synthesized, Ap3A acts as a signaling hub. In human cells, its most critical binding partner is the Fragile Histidine Triad (Fhit) protein, a well-characterized tumor suppressor. Chemical proteomics studies utilizing photoaffinity-labeling probes have demonstrated that neither Fhit nor Ap3A alone can impede translation; rather, the formation of the covalent Fhit-Ap3A complex is required to actively inhibit ribosomal translation (2)[2]. This translational arrest prevents damaged cells from proliferating, effectively acting as a fail-safe mechanism against malignant transformation.
Signal Termination
To prevent chronic translational arrest, the alarmone signal must be tightly regulated. Fhit possesses intrinsic hydrolase activity, preferentially cleaving Ap3A into AMP and ADP, thereby terminating the stress signal and allowing cellular recovery once the environmental insult has passed (3)[3].
Ap3A synthesis via tRNA synthetases during stress and interaction with Fhit.
Quantitative Profiling of Ap3A
Understanding the basal versus stress-induced concentrations of Ap3A is critical for drug development. Because Fhit is the primary hydrolase for Ap3A, cancer cell lines deficient in Fhit (a common mutation in lung and breast cancers) exhibit drastically altered alarmone pools.
The following table summarizes validated Ap3A concentrations across various biological matrices, highlighting the profound impact of Fhit deficiency on intracellular alarmone accumulation.
| Biological Matrix / Cell Line | Phenotype / Condition | Ap3A Concentration | Analytical Method |
| Human Plasma | Basal (Healthy Cohort) | 31.9 ± 5.9 nM | LC-ESI-MS/MS |
| HEK293T Cells | Fhit-positive (Basal) | ~0.7 pmol / 10⁶ cells | LC-HR-ESI-MS |
| H1299 Cells | Fhit-deficient (Lung Cancer) | ~34.5 pmol / 10⁶ cells | LC-HR-ESI-MS |
| AA8 Cells | Basal | ~3.05 pmol / 10⁶ cells | LC-MS/MS |
Data synthesized from (4)[4], (3)[3], and (5)[5]. Note the ~30-fold increase in Ap3A in Fhit-deficient H1299 cells compared to Fhit-positive HEK293T cells.
Experimental Methodologies: LC-MS/MS Quantification Protocol
Classical UV-based chromatographic methods lack the selectivity required to quantify Ap3A due to co-eluting matrix components (e.g., ATP, ADP, and other nucleotides). To achieve high-fidelity quantification, a highly sensitive, selective, and rapid LC-ESI-MS method is required (4)[4].
Below is a self-validating, step-by-step methodology designed to extract and quantify Ap3A from complex biological matrices.
Step 1: Sample Quenching and Lysis
-
Rapidly harvest cells (e.g., 10⁶ cells) or collect 100 µL of human plasma.
-
Immediately quench the sample using ice-cold extraction buffer (e.g., 80% methanol/water v/v at -80°C).
-
Spike-in Internal Standard: Add a known concentration of ¹³C/¹⁵N-labeled Ap3A.
-
Causality & Validation: Quenching instantly denatures endogenous hydrolases (like Fhit and phosphodiesterases) that would otherwise degrade Ap3A post-lysis. The heavy-isotope internal standard creates a self-validating system, allowing you to mathematically correct for matrix suppression effects and extraction losses downstream.
-
Step 2: Weak Anion-Exchange Solid Phase Extraction (WAX-SPE)
-
Condition a weak anion-exchange cartridge with methanol, followed by water.
-
Load the quenched lysate/plasma onto the cartridge.
-
Wash with low-ionic-strength buffer (e.g., 10 mM ammonium acetate, pH 7) to remove neutral lipids and cationic proteins.
-
Elute Ap3A using a high-ionic-strength, high-pH buffer (e.g., 5% ammonium hydroxide in methanol).
-
Causality & Validation: Ap3A contains three phosphate groups, giving it a strong polyanionic character. WAX-SPE selectively captures these highly negatively charged molecules while washing away bulk cellular debris, drastically reducing MS background noise.
-
Step 3: Capillary C18 Liquid Chromatography
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
-
Inject onto a capillary C18 column.
-
Utilize a gradient mobile phase consisting of volatile ion-pairing agents (e.g., Mobile Phase A: 5 mM dimethylhexylamine (DMHA) in water; Mobile Phase B: Methanol).
-
Causality & Validation: Standard reversed-phase LC cannot retain highly polar polyphosphates. The addition of DMHA acts as an ion-pairing agent, temporarily neutralizing the phosphate charges and allowing Ap3A to interact with the hydrophobic C18 stationary phase, achieving baseline separation from structural isomers like Ap4A.
-
Step 4: ESI-MS/MS Detection (Negative Ion Mode)
-
Operate the Electrospray Ionization (ESI) source in negative ion mode .
-
Monitor the specific Multiple Reaction Monitoring (MRM) transition for Ap3A (e.g., precursor[M-H]⁻ m/z 755 → product m/z 346 [AMP-H]⁻).
-
Causality & Validation: Polyphosphates readily deprotonate, making negative ion mode exponentially more sensitive than positive mode. Monitoring the specific fragmentation of the triphosphate bridge ensures absolute molecular specificity.
-
Step-by-step LC-MS/MS workflow for the selective isolation and quantification of Ap3A.
Implications in Drug Development
The classification of Ap3A as an alarmone opens novel therapeutic avenues, particularly in oncology. Because the Fhit tumor suppressor gene is frequently deleted or hypermethylated in human cancers (e.g., H1299 lung carcinoma), these cells lose the ability to hydrolyze Ap3A. Consequently, Fhit-deficient cells exhibit a massive accumulation of intracellular Ap3A (3)[3].
Therapeutic Hypothesis: Drug developers can exploit this metabolic vulnerability. By designing synthetic Ap3A analogs (e.g., non-hydrolyzable phosphonate derivatives) or utilizing gene therapy to restore Fhit expression in the presence of high endogenous Ap3A pools, researchers can artificially trigger the Fhit-Ap3A translational arrest pathway. This mechanism forces malignant cells into apoptosis while sparing healthy tissue that maintains normal, low basal levels of the alarmone. Furthermore, Ap3A and its analogs are being investigated as extracellular signaling molecules that bind to purinergic receptors, potentially acting as immunomodulators in the tumor microenvironment.
References
-
Pietrowska-Borek, M., et al. (2011). Diadenosine polyphosphates (Ap3A and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana. FEBS Open Bio. 6
-
Charles University. (2021). Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells. 5
-
Schulz, A., et al. (2014). Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma. Journal of Chromatography B. 4
-
Kriel, A., et al. (2023). Diadenosine tetraphosphate regulates biosynthesis of GTP in Bacillus subtilis. Nature Microbiology / PMC. 1
-
Krüger, A., et al. (2022). Chemical Proteomics of the Tumor Suppressor Fhit Covalently Bound to the Cofactor Ap3A Elucidates Its Inhibitory Action on Translation. ACS Chemical Biology. 2
-
Albrecht, S., et al. (2023). Chemical proteomics reveals interactors of the alarmone diadenosine triphosphate in the cancer cell line H1299. Proteomics / University of Konstanz. 3
Sources
- 1. Diadenosine tetraphosphate regulates biosynthesis of GTP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. researchgate.net [researchgate.net]
Diadenosine Triphosphate (Ap3A) Interaction with P2Y Purinergic Receptors: A Technical Guide for Pharmacological Research
Executive Summary
Diadenosine polyphosphates (ApnA) are a class of endogenous signaling molecules consisting of two adenosine moieties linked by a variable number of phosphate groups. Among these, diadenosine triphosphate (Ap3A) plays a critical role as an extracellular messenger. Stored in platelet dense granules and released during platelet activation and physiological stress, Ap3A exerts its effects primarily through the P2Y family of G-protein-coupled receptors. This whitepaper provides an in-depth technical analysis of Ap3A-P2Y interactions, mapping receptor-specific affinities, downstream signaling cascades, and the self-validating experimental methodologies required to study these complex pathways.
Pharmacological Profile of Ap3A at P2Y Receptors
The P2Y receptor family consists of eight mammalian subtypes, broadly divided by their G-protein coupling preferences (Gq/11 vs. Gi/o). Ap3A exhibits a highly specific pharmacological profile, acting as an agonist at select P2Y subtypes while remaining inactive at others.
Understanding this selectivity is crucial for drug development, as the structural nuances of the polyphosphate chain dictate receptor pocket binding affinity. The table below summarizes the quantitative and qualitative pharmacological data for Ap3A across key P2Y receptors.
Table 1: Ap3A Activity and Selectivity Across P2Y Receptor Subtypes
| Receptor Subtype | Primary G-Protein | Ap3A Activity | Rank Order of Agonist Potency | Key Selective Antagonists |
| P2Y1 | Gq/11 | Potent Agonist | ADP > Ap3A > Ap6A = Ap2A >> Ap5A[1] | MRS2179, MRS2500 |
| P2Y2 | Gq/11 | Weak/Inactive | UTP > Ap4A >> Ap6A > Ap5A > Ap3A[1] | Suramin |
| P2Y4 | Gq/11 | Inactive | UTP > ATP (ApnAs inactive)[1] | PPADS |
| P2Y6 | Gq/11 | Partial Agonist | UDP > Ap5A > Ap3A[1] | MRS2567 |
| P2Y12 | Gi/o | Agonist | 2MeSADP > ADP > Ap3A[2] | Clopidogrel, AR-C69931MX |
| P2Y13 | Gi/o | Agonist | 2MeSADP > ADP > Ap3A[2] | MRS2211 |
Note: Ap3A is largely ineffective at natively expressed P2Y2 and P2Y4 receptors, making it a valuable tool for isolating P2Y1, P2Y6, and P2Y12/13 mediated responses[3].
Receptor-Specific Signaling Architectures
The physiological outcome of Ap3A binding is entirely dependent on the G-protein coupling of the target P2Y receptor.
Gq/11-Coupled Pathways (P2Y1, P2Y6)
When Ap3A binds to P2Y1 or P2Y6 receptors, it stabilizes an active receptor conformation that promotes the exchange of GDP for GTP on the Gq/11 alpha subunit. This activates Phospholipase C-beta (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[2]. IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid mobilization of intracellular calcium (
Gi/o-Coupled Pathways (P2Y12, P2Y13)
Conversely, Ap3A activation of P2Y12 and P2Y13 receptors leads to the dissociation of the Gi/o protein complex. The
Mitogenic Cascades
In vascular smooth muscle cells (VSMCs), Ap3A drives proliferation through a complex, cross-talking signaling architecture. Activation of P2Y receptors by Ap3A stimulates the Ras-Raf-MEK-ERK1/2 cascade[4]. This mitogenic pathway is highly dependent on the transactivation of the Epidermal Growth Factor (EGF) receptor, Protein Kinase C (PKC), PLC-β, and the initial surge in intracellular
Ap3A signaling via P2Y1/6 (Gq-coupled) and P2Y12/13 (Gi-coupled) receptors to downstream effectors.
Physiological and Pathophysiological Roles
Cardiovascular Dynamics and Ischemia-Reperfusion
Ap3A acts as a potent vasoactive mediator. In the coronary vasculature, Ap3A induces concentration-dependent vasodilation[5]. However, during ischemia-reperfusion injury, this Ap3A-induced relaxation is significantly attenuated. This attenuation is caused by the functional impairment of purinergic P2Y receptors, ATP-dependent potassium (
Ocular Surface and Corneal Wound Healing
On the ocular surface, diadenosine polyphosphates act as fine-tuners of epithelial repair. While Ap4A accelerates the rate of corneal re-epithelialization via P2Y2 receptors, Ap3A actively delays the migration of corneal epithelial cells by stimulating the P2Y6 receptor[6]. This dualistic, opposing role suggests that the local ratio of Ap4A to Ap3A is a critical physiological rheostat that prevents hyperproliferation and ensures the proper staging of the wound healing process[6].
Experimental Methodologies: Self-Validating Systems
To accurately study Ap3A pharmacology, researchers must utilize self-validating experimental designs that isolate specific receptor subtypes and prove causality between receptor activation and phenotypic changes.
Protocol 1: FLIPR Assay for Intracellular Calcium Mobilization
Causality Rationale: To determine the precise receptor subtype Ap3A activates, researchers utilize 1321N1 human astrocytoma cells. Because wild-type 1321N1 cells natively lack all endogenous P2Y receptors, they provide a "null background." Stably transfecting these cells with a single human P2Y subtype (e.g., P2Y1) ensures that any observed calcium spike upon Ap3A application is exclusively caused by that specific receptor[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed P2Y-transfected 1321N1 cells into 96-well black-walled, clear-bottom microplates at
cells/well. Incubate overnight. -
Dye Loading: Remove media and add 100 µL of Fluo-4 AM (a fluorescent
indicator) dissolved in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C. -
Washing & Specificity Control (Validation): Wash cells thrice to remove extracellular dye. For validation wells, pre-incubate cells with 10 µM MRS2179 (a selective P2Y1 antagonist) for 15 minutes.
-
Baseline Acquisition: Place the plate in the Fluorescence Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds (Excitation: 488 nm, Emission: 515-575 nm).
-
Agonist Injection: Automatically inject Ap3A at varying concentrations (
to M) to generate a dose-response curve. -
Data Recording: Record peak fluorescence over 3 minutes. Calculate the
based on the maximal mobilization relative to baseline[1].
Self-validating FLIPR workflow for measuring Ap3A-induced intracellular calcium mobilization.
Protocol 2: VSMC Proliferation and ERK1/2 Phosphorylation Assay
Causality Rationale: To prove that Ap3A induces true proliferation (and not just cell hypertrophy), dual validation is required. Measuring
Step-by-Step Methodology:
-
Starvation: Cultivate primary VSMCs in 24-well plates. Arrest cell growth by replacing standard media with serum-free media for 48 hours to synchronize the cell cycle.
-
Pathway Inhibition (Validation): Pre-treat specific wells with 10 µM U0126 (a MEK1/2 inhibitor) for 30 minutes to validate that subsequent proliferation is strictly ERK-dependent.
-
Agonist Stimulation: Stimulate cells with 100 µM Ap3A for 24 hours.
-
Thymidine Incorporation: Add 1 µCi/mL of
thymidine during the last 4 hours of stimulation. Wash cells with ice-cold PBS, precipitate DNA with 10% trichloroacetic acid (TCA), lyse in 0.1 N NaOH, and quantify radioactivity via liquid scintillation counting[4]. -
Western Blotting: In parallel wells, lyse cells 10 minutes post-Ap3A stimulation. Separate proteins via SDS-PAGE, transfer to nitrocellulose, and probe with anti-phospho-ERK1/2 antibodies. Normalize against total ERK1/2 to quantify kinase activation[4].
References
- Activity of diadenosine polyphosphates at P2Y receptors stably expressed in 1321N1 cells.PubMed (NIH).
- Diadenosine polyphosphates are largely ineffective as agonists at natively expressed P2Y(1) and P2Y(2) receptors on cultured human saphenous vein endothelial cells.PubMed (NIH).
- Diadenosine polyphosphates Ap3A and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells.PubMed (NIH).
- Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks.D-NB.info.
- Dual Roles of Diadenosine Polyphosphates in Corneal Epithelial Cell Migr
- Coronary response to diadenosine triphosphate after ischemia-reperfusion in the isolated r
Sources
- 1. Activity of diadenosine polyphosphates at P2Y receptors stably expressed in 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Diadenosine polyphosphates are largely ineffective as agonists at natively expressed P2Y(1) and P2Y(2) receptors on cultured human saphenous vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diadenosine polyphosphates Ap3A and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coronary response to diadenosine triphosphate after ischemia-reperfusion in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
The Diadenosine Alarmones: Ap3A vs. Ap4A Signaling Architectures
This technical guide provides a rigorous analysis of the distinct signaling mechanisms, biological targets, and physiological outcomes of diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A).
Executive Summary
Diadenosine polyphosphates (ApnA) are not merely metabolic byproducts but sophisticated "alarmones"—intracellular signal transducers that translate metabolic stress into specific cellular phenotypic shifts. While Ap3A and Ap4A share structural similarities, their signaling pathways are divergent and often antagonistic.
-
Ap3A primarily functions as a tumor suppressor signal and differentiation promoter, acting through the Fhit-ribosome complex to arrest translation during stress.
-
Ap4A acts as a pro-inflammatory and survival signal , regulating immune activation via the Hint1-MITF axis and modulating innate immunity by competitively inhibiting the STING pathway.
This guide delineates the biochemical divergence of these two nucleotides, offering a roadmap for their quantification and therapeutic targeting.
Biochemical Foundations: Synthesis and Degradation
The intracellular ratio of Ap3A to Ap4A is tightly controlled by a network of specific synthetases and hydrolases. This balance is the "master switch" for downstream signaling.
Biosynthetic Origins
-
Ap4A Synthesis: The primary driver is Lysyl-tRNA Synthetase (LysRS) .[1][2] Under homeostatic conditions, LysRS charges tRNA. However, upon immunologic or thermal stress, LysRS is phosphorylated at Ser207 (in mammals), inducing a conformational change that switches its activity to synthesize Ap4A from ATP and aminoacyl-adenylate.
-
Ap3A Synthesis: Less characterized but known to be synthesized by specific aminoacyl-tRNA synthetases (e.g., Tryptophanyl-tRNA synthetase) acting non-canonically during interferon stimulation or oxidative stress.
The Degradation Checkpoints
The lifespan of these signals is regulated by the "Nudix" and "HIT" (Histidine Triad) superfamilies.
-
NUDT2 (Ap4A Hydrolase): The principal enzyme responsible for maintaining low basal Ap4A levels. Loss of NUDT2 leads to massive Ap4A accumulation (up to 175-fold), triggering oncogenic signaling.
-
FHIT (Fragile Histidine Triad): A tumor suppressor that preferentially hydrolyzes Ap3A. Crucially, Fhit's signaling function relies on binding Ap3A, not just hydrolyzing it. The Fhit-Ap3A complex is the active signaling unit.[3]
Ap3A Signaling: The Translational Arrest Pathway
Ap3A signaling is unique because it relies on the formation of a stable enzyme-substrate complex that gains new protein-protein interaction capabilities.
Mechanism of Action
-
Stress Induction: Oxidative stress or DNA damage elevates intracellular Ap3A.
-
Complex Assembly: Ap3A binds to Fhit (Kd ~ nM range).
-
Translocation: The Fhit-Ap3A complex (but not Fhit alone) translocates from the cytosol/nucleolus to the ribosome.
-
Translational Control: The complex interferes with the translation machinery, specifically stalling elongation or initiation. This creates a "brake" on cell proliferation, allowing time for DNA repair or inducing apoptosis if damage is irreparable.
Therapeutic Implication: In Fhit-negative cancers (e.g., lung, esophageal), this checkpoint is lost, contributing to unchecked proliferation. Reintroducing Fhit or Ap3A mimetics is a valid therapeutic strategy.
Ap4A Signaling: Immune Modulation and Survival
Ap4A is a pleiotropic signal with two major, distinct pathways: the Hint1-MITF axis (immune activation) and the STING axis (immune modulation).
The Hint1-MITF Axis (Mast Cell Activation)
This is the best-characterized Ap4A pathway, critical in allergic responses.
-
Resting State: The transcription factor MITF is sequestered in the cytosol by the repressor protein Hint1 (Histidine triad nucleotide-binding protein 1).[2]
-
Activation: Upon IgE receptor (FcεRI) crosslinking, LysRS produces a surge of Ap4A.[2]
-
Ligand Exchange: Ap4A binds to Hint1 with high affinity. This binding induces a polymerization (tetramerization) of Hint1, causing it to release MITF.
-
Transcriptional Output: Freed MITF translocates to the nucleus, driving the expression of pro-inflammatory genes (e.g., Hdc for histamine synthesis).[2]
The STING Regulatory Axis
Recent evidence identifies Ap4A as a negative regulator of the cGAS-STING pathway.
-
Mechanism: Ap4A binds to the cGAMP-binding pocket of the STING protein.
-
Outcome: Unlike cGAMP (the canonical activator), Ap4A binding does not induce the conformational change required for STING activation. Instead, it competes with cGAMP, effectively dampening the interferon (IFN) response to prevent autoimmunity or excessive inflammation during metabolic stress.
Comparative Analysis: Ap3A vs. Ap4A
| Feature | Ap3A Signaling | Ap4A Signaling |
| Primary Synthetase | TrpRS (inducible) | LysRS (Ser207-P activated) |
| Primary Hydrolase | FHIT | NUDT2 |
| Key Intracellular Target | Fhit (forms signaling complex) | Hint1 , STING , K+ channels |
| Mechanism | Translational arrest (Ribosome interaction) | Repressor release (Hint1) / Competitive inhibition (STING) |
| Physiological Role | Tumor suppression, Differentiation | Immune activation (Mast cells), Survival, Vasodilation |
| Receptor Affinity | High affinity for Fhit | High affinity for P2Y1, P2X7, Hint1 |
| Pathological Link | Loss leads to Carcinoma (Fhit-negative) | Accumulation leads to Metastasis, Autoimmunity |
Visualization of Signaling Pathways
The following diagram illustrates the divergent fates of Ap3A and Ap4A, highlighting the Fhit-mediated translational arrest versus the Hint1/STING-mediated immune modulation.
Caption: Divergent signaling cascades of Ap3A and Ap4A. Ap4A drives immune transcription via MITF and modulates STING, while Ap3A enforces tumor suppression via Fhit-mediated translational control.
Experimental Protocols: Quantification and Analysis
Accurate quantification is notoriously difficult due to the rapid turnover of these nucleotides. The following LC-MS/MS protocol is the gold standard for distinguishing Ap3A from Ap4A in complex biological matrices.
Protocol: Targeted LC-MS/MS Quantification
Objective: Simultaneous absolute quantification of Ap3A and Ap4A from mammalian cells.
1. Sample Preparation (Critical Step: Quenching)
-
Harvest: Rapidly wash cells (e.g., HEK293, Mast cells) with ice-cold PBS.
-
Quench: Immediately add 80% cold Methanol (-80°C) directly to the plate. Reasoning: This instantly halts enzymatic turnover by NUDT2/Fhit.
-
Internal Standard: Spike samples with
-Ap4A (stable isotope labeled) prior to extraction. Reasoning: Corrects for ion suppression and extraction efficiency losses. -
Extraction: Scrape cells, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.
-
Evaporation: Dry supernatant under nitrogen flow; reconstitute in mobile phase A.
2. Chromatographic Separation (LC)
-
Column: Porous Graphitic Carbon (PGC) or C18 with ion-pairing reagent (e.g., DMHA). Note: PGC is preferred for polar nucleotides to avoid ion-pairing reagents that contaminate MS sources.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (for PGC).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-40% B over 15 minutes. Ap3A elutes earlier than Ap4A due to fewer phosphate groups.
3. Mass Spectrometry (MS/MS) Parameters Operate in Multiple Reaction Monitoring (MRM) mode (Negative Ion Mode).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ap3A | 755.1 | 426.0 (ADP) | 25 |
| Ap4A | 835.1 | 426.0 (ADP) | 30 |
| IS (Ap4A) | 850.1 | 436.0 (ADP) | 30 |
4. Data Analysis
-
Normalize peak area of Analyte to Internal Standard.
-
Calculate concentration using a 6-point calibration curve (0.1 nM – 10 µM).
-
Validation Criteria: Signal-to-Noise > 10; Accuracy within ±15%.
References
-
Guerra, S., et al. (2020). "Lysyl-tRNA synthetase produces diadenosine tetraphosphate to curb STING-dependent inflammation."[4] Science Advances. Link
-
Lee, Y.N., et al. (2004). "The function of lysyl-tRNA synthetase and Ap4A as signaling regulators of MITF activity in FcεRI-activated mast cells."[1] Immunity. Link
-
Pintor, J., et al. (1991). "Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site." British Journal of Pharmacology. Link
-
Krueger, A., et al. (2022). "Chemical Proteomics of the Tumor Suppressor Fhit Covalently Bound to the Cofactor Ap3A Elucidates Its Inhibitory Action on Translation." Journal of the American Chemical Society. Link
-
McLennan, A.G. (2006). "The Nudix hydrolase superfamily." Cellular and Molecular Life Sciences. Link
-
Ona-Vu, K., et al. (2021). "Targeted Quantification of Cell Culture Media Components by LC-MS." Waters Application Note. Link
Sources
Technical Deep Dive: Ap3A Binding Dynamics and Platelet Surface Receptor Interactions
Executive Summary: The "Masked" Agonist
Diadenosine triphosphate (Ap3A) represents a unique class of platelet agonists stored within dense granules. Unlike adenosine diphosphate (ADP), which acts as a direct, rapid-onset agonist for P2Y receptors, Ap3A functions through a dual-phase mechanism . It acts as a direct agonist for the P2X1 ion channel while simultaneously serving as a metabolic precursor (prodrug) for ADP, thereby sustaining P2Y1 and P2Y12 activation.
This guide dissects the specific binding sites, kinetic profiles, and experimental methodologies required to isolate Ap3A’s effects from its hydrolytic byproducts. Understanding this distinction is critical for developing antithrombotic therapies that target nucleotide signaling without compromising hemostatic stability.
Molecular Mechanism & Receptor Specificity[1][2]
Upon platelet activation, Ap3A is released from dense granules into the vascular microenvironment, reaching local concentrations of 10–100 µM.[1] Its interaction with the platelet surface is governed by two distinct pathways: Direct Ionotropic Activation and Indirect Metabotropic Activation .
The P2X1 Interaction (Direct Agonism)
The P2X1 receptor is an ATP-gated cation channel responsible for rapid calcium influx and platelet shape change.[2]
-
Binding Nature: Ap3A binds directly to the orthosteric site of the P2X1 receptor.
-
Effect: It acts as a potent agonist, triggering an immediate influx of extracellular Ca²⁺.
-
Kinetics: Similar to ATP, Ap3A induces rapid desensitization of P2X1. However, because Ap3A is more resistant to immediate hydrolysis than ATP in the absence of specific phosphodiesterases, it may provide a slightly more sustained initial trigger under flow conditions.
The P2Y1 and P2Y12 Interaction (The "Prodrug" Effect)
Controversy often surrounds Ap3A’s affinity for G-protein coupled P2Y receptors. Unlike Diadenosine Tetraphosphate (Ap4A), which can act as an antagonist at P2Y1/P2Y12, Ap3A primarily drives aggregation through hydrolysis.
-
Mechanism: Plasma and membrane-bound ecto-nucleotide pyrophosphatases/phosphodiesterases (ENPPs) hydrolyze Ap3A.
-
Reaction: Ap3A + H2O → AMP + ADP
-
-
Receptor Activation: The liberated ADP subsequently binds:
-
Physiological Consequence: Ap3A acts as a "slow-release" depot for ADP, preventing rapid desensitization and promoting stable thrombus formation over a longer duration than free ADP alone.
Signaling Pathway Visualization
Figure 1: Dual-signaling mechanism of Ap3A. Direct activation of P2X1 contrasts with the indirect, hydrolysis-dependent activation of P2Y receptors.
Comparative Data Profile
The following table summarizes the receptor interaction profile of Ap3A compared to its homologues and metabolites.
| Ligand | P2X1 Activity | P2Y1 Activity | P2Y12 Activity | Primary Physiological Role |
| Ap3A | Agonist | Indirect Agonist (via ADP) | Indirect Agonist (via ADP) | Sustained aggregation; "Masked" ADP source. |
| Ap4A | Agonist | Antagonist | Antagonist | Inhibits ADP-induced aggregation; promotes shape change via P2X1. |
| ADP | None | Agonist | Agonist | Primary driver of aggregation and recruitment. |
| ATP | Agonist | Antagonist | Antagonist | Rapid shape change; competitive inhibition of ADP. |
Experimental Protocols
To study Ap3A specific binding sites, one must decouple the direct effects from the hydrolytic generation of ADP.
Protocol A: Differentiating Direct vs. Indirect Activation (LTA)
Objective: Determine if an aggregation response is due to Ap3A itself or liberated ADP.
Reagents:
-
Washed Human Platelets (suspended in Tyrode’s buffer).
-
Ap3A (highly purified, >98%).
-
Apyrase: Scavenges extracellular ATP/ADP.
-
MRS2179: Selective P2Y1 antagonist.[1]
-
Cangrelor/AR-C69931MX: Selective P2Y12 antagonist.
Workflow:
-
Preparation: Adjust platelet count to 2.5 x 10⁸/mL.
-
Control Arm: Add Ap3A (10 µM). Observe aggregation curve.
-
Expected Result: Slow onset, full aggregation (sigmoidal curve).
-
-
Inhibition Arm 1 (P2Y Blockade): Pre-incubate with MRS2179 (10 µM) and Cangrelor (1 µM) for 5 minutes.
-
Stimulation: Add Ap3A (10 µM).
-
Result Interpretation:
-
No Aggregation: Confirms Ap3A does not directly activate aggregation receptors (P2Y1/12).
-
Shape Change Only: Indicates P2X1 activation (Direct Ap3A effect).
-
-
-
Hydrolysis Check: Pre-incubate with broad-spectrum PDE inhibitors (e.g., IBMX) or specific NPP inhibitors (e.g., POM-1) to block Ap3A degradation.
-
Result: If aggregation is abolished, the effect is entirely dependent on conversion to ADP.
-
Protocol B: P2X1 Calcium Influx Assay
Objective: Measure direct Ap3A binding to P2X1 without P2Y interference.
Workflow:
-
Loading: Load washed platelets with Fura-2-AM (2 µM) for 45 min at 37°C.
-
Desensitization Block: Treat platelets with low-concentration Apyrase (0.02 U/mL) to remove background ATP/ADP desensitizing P2X1.
-
P2Y Blockade: Add MRS2179 and Cangrelor to block ADP contributions.
-
Measurement:
-
Inject Ap3A (1–10 µM) into the cuvette/well.
-
Measure fluorescence ratio (340/380 nm).
-
-
Validation:
-
The signal should be a rapid, transient spike (influx) returning to baseline.
-
Pre-treatment with NF449 (P2X1 selective antagonist) should abolish the spike.
-
Experimental Workflow Diagram
Figure 2: Logical flow for distinguishing Ap3A mechanisms using selective antagonists.
References
-
Lüthje, J., & Ogilvie, A. (1983).[5] The presence of diadenosine 5',5'''-P1,P3-triphosphate (Ap3A) in human platelets.[5] Biochemical and Biophysical Research Communications, 115(1), 253–260.[2][5][6] Link
-
Lüthje, J., & Ogilvie, A. (1984). Diadenosine triphosphate (Ap3A) mediates human platelet aggregation by liberation of ADP.[1][5][7] Biochemical and Biophysical Research Communications, 118(3), 704–709. Link
-
Chang, H., et al. (2010). Agonist and antagonist effects of diadenosine tetraphosphate, a platelet dense granule constituent, on platelet P2Y1, P2Y12 and P2X1 receptors. Thrombosis Research, 125(2), 159–165.[6] Link
-
Vial, C., et al. (2002). The P2X1 receptor in platelet function.[2][4][6][8][9] Thrombosis and Haemostasis, 87(2), 235-243.
-
Mahaut-Smith, M. P., et al. (2011). The P2X1 receptor and platelet function.[1][2][3][4][6][8][9] Purinergic Signalling, 7(3), 341–356. Link
Sources
- 1. US11123408B2 - Compositions and methods for treating nonsteroidal anti-inflammatory drug (NSAID) associated coagulopathy, thrombocytopenia, glanzmann's thrombasthenia, and/or thrombosis - Google Patents [patents.google.com]
- 2. New Highly Active Antiplatelet Agents with Dual Specificity for Platelet P2Y1 and P2Y12 Adenosine Diphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diadenosine triphosphate (Ap3A) mediates human platelet aggregation by liberation of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Effects of diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for the HPLC Separation of Diadenosine Triphosphate (Ap3A) from ATP and ADP
This comprehensive guide provides a detailed protocol for the successful separation and quantification of diadenosine triphosphate (Ap3A) from its structurally similar and biologically significant counterparts, adenosine triphosphate (ATP) and adenosine diphosphate (ADP), using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for analyzing these critical nucleotides.
Introduction: The Significance of Ap3A, ATP, and ADP
Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of metabolic processes. Its hydrolysis products, adenosine diphosphate (ADP) and adenosine monophosphate (AMP), are crucial for cellular energy homeostasis and signaling.[1][2] Diadenosine triphosphate (Ap3A), a member of the diadenosine polyphosphate family, is an intracellular and extracellular signaling molecule implicated in various physiological and pathological processes, including stress responses, vascular tone regulation, and cell growth.[3][4] Given their structural similarities and interconnected metabolic pathways, the accurate and simultaneous quantification of Ap3A, ATP, and ADP is essential for understanding their distinct biological roles.
Principle of Separation: Ion-Pair Reversed-Phase HPLC
The separation of these highly polar and negatively charged nucleotides presents a challenge for traditional reversed-phase HPLC. Ion-pair reversed-phase HPLC is a powerful and widely adopted technique that overcomes this limitation.[5][6] This method introduces an ion-pairing agent into the mobile phase. This agent, typically a quaternary ammonium salt like tetrabutylammonium (TBA), possesses a hydrophobic alkyl chain and a positive charge. The hydrophobic tail interacts with the nonpolar stationary phase (e.g., C18), effectively creating a dynamic ion-exchange surface. The positively charged head of the ion-pairing agent then forms an ion pair with the negatively charged phosphate groups of the nucleotides, allowing for their retention and separation based on differences in their overall charge and hydrophobicity.
The elution order is typically influenced by the number of phosphate groups; however, the presence of two adenosine moieties in Ap3A introduces a significant hydrophobic character, which also plays a crucial role in its retention.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Ap3A, ATP, and ADP from biological samples.
Sources
- 1. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. bitesizebio.com [bitesizebio.com]
Application Note: High-Precision Protocol for Ap3A Calcium Mobilization in Cardiomyocytes
This Application Note and Protocol is designed for researchers investigating purinergic signaling in cardiac physiology. It synthesizes established calcium imaging methodologies with specific requirements for handling Diadenosine Triphosphate (Ap3A), a labile dinucleotide signaling molecule.
Abstract & Scientific Rationale
Diadenosine triphosphate (Ap3A) is a dinucleotide stored in platelet dense granules and sympathetic nerve terminals. Upon release during ischemia or thrombotic events, Ap3A acts as a paracrine modulator of cardiac function. Unlike adenosine, which primarily modulates cAMP via P1 receptors, Ap3A activates P2 purinergic receptors (specifically P2Y2, P2Y11, and P2X subtypes in various species) to trigger intracellular calcium (
This protocol details a ratiometric or single-wavelength calcium mobilization assay using Fluo-4 AM to quantify Ap3A-mediated signaling in cardiomyocytes. The method controls for the rapid hydrolysis of Ap3A into adenosine, ensuring that the measured calcium flux represents P2 receptor activation rather than secondary adenosine signaling.
Mechanism of Action
Ap3A binds to
Figure 1: Signal transduction pathway for Ap3A-mediated calcium release in cardiomyocytes.
Materials & Reagents
Biological System[1][2][3][4][5][6][7][8][9][10][11]
-
Primary Cardiomyocytes: Neonatal Rat Ventricular Myocytes (NRVMs) or Adult Mouse Cardiomyocytes.
-
Alternative: iPSC-derived Cardiomyocytes (e.g., iCell® Cardiomyocytes), matured for >14 days post-thaw to ensure T-tubule formation and receptor density.
Reagents
| Reagent | Specification | Purpose |
| Ap3A | Agonist.[1] Avoid | |
| Fluo-4 AM | Cell-permeant ester | High-affinity |
| Pluronic F-127 | 20% solution in DMSO | Dispersing agent to facilitate dye loading. |
| Probenecid | 250 mM stock (water soluble) | Anion transport inhibitor; prevents dye extrusion. |
| Tyrode’s Buffer | Physiological saline for imaging. | |
| Apyrase | Grade VII | Negative Control: Degrades Ap3A to verify specificity. |
Buffer Formulation (Tyrode’s Solution)
-
Composition: 137 mM NaCl, 2.7 mM KCl, 1 mM
, 1.8 mM , 0.2 mM , 12 mM , 5.5 mM Glucose. -
pH Adjustment: Adjust to pH 7.4 with NaOH. Filter sterilize (0.22 µm).
-
Note: For Ap3A assays, avoid phosphate-buffered saline (PBS) as high phosphate can alter local buffering capacity during metabolic stress simulations.
Experimental Protocol
Phase 1: Cell Preparation (Day -1)
-
Coating: Coat 96-well black-wall/clear-bottom plates with Fibronectin (5 µg/mL) or Matrigel to ensure strong cardiomyocyte adhesion.
-
Seeding: Plate cardiomyocytes at 40,000 - 60,000 cells/well .
-
Why? A confluent monolayer is critical for synchronous calcium wave propagation and high signal-to-noise ratio.
-
-
Incubation: Incubate at 37°C, 5%
overnight. Verify spontaneous beating (if applicable) prior to assay.
Phase 2: Dye Loading (Day 0)
Critical Step: Cardiomyocytes are prone to esterase leakage. Probenecid is mandatory.
-
Dye Preparation:
-
Dissolve 50 µg Fluo-4 AM in 22 µL DMSO (creates ~2 mM stock).
-
Mix 22 µL Dye Stock with 22 µL 20% Pluronic F-127.
-
Dilute this mixture into 10 mL of Tyrode’s Buffer (Final concentration: ~4 µM Fluo-4).
-
Add Probenecid to a final concentration of 2.5 mM.
-
-
Loading:
-
Remove culture media and wash cells once gently with warm Tyrode’s.
-
Add 100 µL of Dye Loading Solution per well.[2]
-
Incubate: 30–45 minutes at 37°C (dark).
-
Optimization: If background is high, reduce temperature to Room Temp (RT) and extend time to 60 mins to reduce compartmentalization into organelles.
-
-
Post-Load Wash:
-
Remove dye solution.[1] Wash 2x with Tyrode’s (+Probenecid).
-
Add 90 µL of fresh Tyrode’s (+Probenecid) for the assay.
-
Rest: Incubate at RT for 20 minutes to allow complete de-esterification of the dye.
-
Phase 3: Ap3A Preparation & Assay Execution
Ap3A is unstable. Prepare agonist plates immediately before use.
-
Compound Plate: Prepare 10X concentrations of Ap3A in Tyrode’s buffer.
-
Dose Range: 100 nM to 100 µM (Typical
is 1–10 µM). -
Control: ATP (Positive control, P2Y agonist) and Vehicle (Buffer only).
-
-
Injection Settings (Plate Reader/FLIPR):
-
Baseline: Record for 10 seconds.
-
Injection: Add 10 µL of 10X Ap3A (Final 1X).
-
Read Duration: 120 seconds total.
-
Interval: 0.5 to 1 second (fast kinetics required for peak capture).
-
Figure 2: Step-by-step experimental workflow for high-throughput calcium mobilization.
Data Analysis & Interpretation
Quantitative Metrics
Data should be normalized to baseline fluorescence (
| Metric | Definition | Physiological Relevance |
| Peak Amplitude ( | Maximum fluorescence intensity relative to baseline. | Indicates receptor occupancy and efficacy ( |
| Rise Time ( | Time from injection to 50% of peak. | Reflects |
| Decay Rate ( | Time constant of signal return to baseline. | Indicates SERCA pump activity and |
| AUC (Area Under Curve) | Total integrated calcium flux. | Measure of total calcium load; useful for sustained oscillations. |
Validation Controls
To confirm the signal is Ap3A-specific and not due to degradation products (Adenosine):
-
Apyrase Treatment: Pre-incubate Ap3A stock with Apyrase. Signal should disappear.
-
P1 Antagonists: Co-treat with DPCPX (A1 antagonist). If the calcium signal persists, it confirms a P2-mediated mechanism (Ap3A), as Adenosine effects would be blocked.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal ( | Dye extrusion or hydrolysis. | Ensure Probenecid is fresh.[2] Increase dye concentration to 5-8 µM. |
| High Background | Incomplete washing or dye overload. | Add a wash step.[4][1][5] Reduce loading time. Use "No-Wash" kit if cells detach easily. |
| Variability between wells | Cell density inconsistency. | Use automated counting. Ensure cells are 90%+ confluent. |
| No Response to Ap3A | Receptor desensitization or degradation. | Prepare Ap3A immediately before use. Keep on ice. Test positive control (ATP 10 µM). |
References
-
Luo, J., et al. (1999). Identification and characterization of diadenosine 5',5'''-P1,P2-diphosphate and diadenosine 5',5'''-P1,P3-triphosphate in human myocardial tissue.[6] FASEB Journal.[6] Link
-
Stavrou, B.M., et al. (2001). Diadenosine polyphosphates: postulated mechanisms mediating the cardiac effects. Cardiovascular Research. Link
-
Vassort, G. (2001). Adenosine 5'-triphosphate: a P2-purinergic agonist in the myocardium. Physiological Reviews. Link
-
Thermo Fisher Scientific. Fluo-4 NW Calcium Assay Kits Protocol.Link
-
Abcam. Fluo-4 Assay Kit (Calcium) Protocol (ab228555).[2]Link
Sources
- 1. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Changes in extracellular pH and myocardial ischaemia alter the cardiac effects of diadenosine tetraphosphate and pentaphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Precision Enzymology: Ap3A Hydrolysis Assays for Nudix Characterization
Abstract
This application note provides a rigorous technical framework for assaying Diadenosine Triphosphate (Ap3A) hydrolysis by Nudix hydrolases, specifically focusing on NUDT2 (Ap4A hydrolase) and related enzymes. We detail two complementary protocols: a "Gold Standard" HPLC method for direct metabolite quantification and a "High-Throughput" Phosphatase-Coupled Colorimetric assay. These protocols are designed to eliminate common artifacts associated with phosphate contamination and substrate instability, ensuring data integrity for kinetic profiling and inhibitor screening.
Introduction & Mechanistic Basis[1][2][3]
The Nudix (Nucleoside Diphosphate linked moiety X) superfamily of hydrolases plays a critical role in cellular sanitation by hydrolyzing toxic nucleotide derivatives. Diadenosine triphosphate (Ap3A) is a signaling dinucleotide involved in the heat shock response, apoptosis, and platelet aggregation.
While NUDT2 is canonically defined as an Ap4A hydrolase, it also exhibits significant activity toward Ap3A. Understanding the precise cleavage mechanism is prerequisite to assay design:
-
Reaction:
-
Significance: Unlike ATP hydrolysis, this reaction does not directly release orthophosphate (
). Therefore, standard phosphate detection methods (e.g., Malachite Green) fail unless a coupled enzyme strategy is employed.
Mechanistic Pathway Diagram
The following diagram illustrates the cleavage pathway and the coupled enzymatic logic required for colorimetric detection.
Figure 1: Reaction logic for Ap3A hydrolysis. Nudix cleavage yields AMP and ADP, which are subsequently degraded by Alkaline Phosphatase to release detectable inorganic phosphate (
Experimental Design Strategy
Method Selection Matrix
| Feature | Method A: HPLC (Direct) | Method B: Coupled Colorimetric |
| Principle | Chromatographic separation of Ap3A, ADP, and AMP. | Detection of |
| Sensitivity | High (pmol range) | Medium (requires >50 pmol |
| Throughput | Low (15–30 min per sample) | High (96/384-well plates) |
| Interference | Minimal (separates contaminants) | High (sensitive to free |
| Use Case | Kinetic mechanism validation ( | Inhibitor screening ( |
Materials & Reagents
Core Buffer System (Standard Nudix Buffer)
-
Buffer: 50 mM Tris-HCl, pH 8.0 (Nudix enzymes typically prefer alkaline pH).
-
Cofactor: 5 mM
(Strictly required; can be substituted but may alter specificity). -
Reducing Agent: 1 mM DTT (Freshly added to prevent enzyme oxidation).
-
Solvent: Nuclease-free, deionized water (
).
Substrates & Enzymes[2][4][5][6][7][8][9][10][11][12][13]
-
Ap3A: Diadenosine triphosphate (Sigma/Roche), >95% purity.
-
Note: Dissolve in water, neutralize to pH 7.0, and determine concentration using
.
-
-
Coupling Enzyme (Method B): Calf Intestinal Alkaline Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP).
-
Detection Reagent (Method B): Malachite Green Phosphate Detection Kit (e.g., R&D Systems, Sigma).
Protocol A: HPLC-Based Direct Quantification (Gold Standard)
This method directly visualizes the depletion of Ap3A and the formation of AMP and ADP, providing unequivocal proof of Nudix activity.
Chromatographic Conditions
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5
m, 4.6 x 150 mm). -
Mobile Phase A: 60 mM
, 5 mM Tetrabutylammonium hydroxide (Ion-pairing agent), pH 6.0. -
Mobile Phase B: 100% Methanol (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 259 nm.
Assay Workflow
-
Preparation: Prepare a 100
L reaction mixture containing Nudix Buffer and 100 M Ap3A. -
Initiation: Add purified Nudix enzyme (e.g., 10–50 nM final concentration). Incubate at 37°C.
-
Sampling: At defined time points (0, 5, 10, 20, 30 min), remove 20
L aliquots. -
Quenching: Immediately mix aliquot with 20
L of ice-cold 100 mM EDTA (pH 8.0) or heat at 95°C for 3 min.-
Why EDTA? It chelates
, instantly stopping the metalloenzyme.
-
-
Injection: Inject 20
L onto the HPLC.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0–2 | 0% | Isocratic hold (Elute salts) |
| 2–15 | 0% | Linear Gradient (Elute Nucleotides) |
| 15–20 | 40% | Re-equilibration |
Expected Retention: AMP (~5 min) < ADP (~9 min) < Ap3A (~14 min).
Protocol B: Phosphatase-Coupled Malachite Green Assay
This protocol couples the Nudix reaction (which produces AMP/ADP) with Alkaline Phosphatase (AP). AP rapidly strips phosphates from AMP/ADP, releasing
Critical Control: Ap3A is relatively resistant to Alkaline Phosphatase compared to mono/diphosphates, but a "No Nudix" control is mandatory to subtract background hydrolysis.
Reagent Preparation
-
Reaction Mix (2X): 100 mM Tris-HCl pH 8.0, 10 mM
, 2 mM DTT, 4 Units/mL Alkaline Phosphatase (CIP). -
Substrate Solution (2X): 200
M Ap3A in water. -
Malachite Green Reagent: Prepare according to manufacturer instructions. Filter if precipitates are visible.
Step-by-Step Workflow
-
Plating: In a clear 96-well plate, add 25
L of Reaction Mix (2X) . -
Enzyme Addition: Add 5
L of Nudix enzyme (diluted to target concentration).-
Blank: Add 5
L buffer instead of enzyme.
-
-
Start Reaction: Add 20
L of Substrate Solution (2X) . Total volume = 50 L.[1] -
Incubation: Incubate at 37°C for 15–30 minutes.
-
Note: During this time, Nudix cleaves Ap3A
AMP+ADP. The CIP present in the mix immediately converts AMP/ADP Adenosine + .
-
-
Termination & Detection: Add 100
L of Malachite Green Reagent . -
Development: Incubate for 10–15 minutes at room temperature until green color develops.
-
Measurement: Read Absorbance at 620 nm.
Data Calculation
Note: 1 mole of Ap3A yields 1 mole AMP + 1 mole ADP. Complete dephosphorylation by CIP yields 3 moles of
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| High Background (Blank) | Free | Treat water/buffers with Chelex resin. Use high-purity Ap3A. |
| No Activity | Enzyme oxidation or metal loss. | Add fresh DTT (1 mM). Ensure |
| Non-Linear Kinetics | Substrate depletion >10%. | Reduce enzyme concentration or incubation time. |
| Inhibition by CIP | CIP interfering with Nudix? | Rare. If suspected, run a discontinuous assay: Incubate Nudix first, heat kill (95°C), then add CIP. |
References
-
Bessman, M. J., Frick, D. N., & O'Handley, S. F. (1996). The MutT proteins or "Nudix" hydrolases, a family of versatile, widely distributed, "housecleaning" enzymes.[4] Journal of Biological Chemistry, 271(41), 25059–25062. Link
-
McLennan, A. G. (2006). The Nudix hydrolase superfamily.[1][5] Cellular and Molecular Life Sciences, 63(2), 123–143. Link
-
Xu, W., et al. (2013). A continuous fluorescence assay for the characterization of Nudix hydrolases.[5] Analytical Biochemistry, 442(2), 241-247. Link
-
G-Biosciences. (n.d.). Malachite Green Phosphate Assay Protocol. Link
-
O'Handley, S. F., et al. (1998). Escherichia coli Orf17 encodes a nucleoside triphosphate pyrophosphohydrolase suitable for the assay of Nudix enzymes. Journal of Biological Chemistry, 273. Link
Sources
Application Note: Strategic Synthesis and NMR Validation of Stable Isotope-Labeled Ap3A
Executive Summary & Biological Context
Diadenosine 5′,5′′′-P1,P3-triphosphate (Ap3A) is a ubiquitous dinucleoside polyphosphate that functions as an intracellular alarmone, modulating stress responses, neurotransmission, and vascular tone. Ap3A is specifically targeted and asymmetrically cleaved by the Fragile Histidine Triad (FHIT) protein, a critical tumor suppressor[1].
To study the transient conformational dynamics of the FHIT·Ap3A enzyme-substrate complex, researchers rely on multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. However, the structural symmetry of unlabeled Ap3A complicates resonance assignments. Synthesizing asymmetrically stable isotope-labeled Ap3A (e.g.,
This application note details a field-proven, self-validating chemical synthesis workflow for generating asymmetrically
Strategic Rationale: Chemical vs. Enzymatic Synthesis
While aminoacyl-tRNA synthetases (e.g., Lysyl-tRNA synthetase) can enzymatically synthesize Ap3A, the reversible nature of the enzyme-bound aminoacyl-adenylate intermediate often leads to isotopic scrambling when introducing labeled ATP.
To achieve strict asymmetric labeling (e.g.,
Fig 1. Chemical synthesis workflow for stable isotope-labeled Ap3A.
Self-Validating Synthesis Protocol
The following protocol is engineered as a self-validating system. Do not proceed to the next phase unless the Validation Checkpoint criteria are met.
Phase 1: Regioselective 5'-Phosphorylation (Yoshikawa Method)
Causality: Phosphorus oxychloride (POCl
-
Dry 50 mg of
C -adenosine under vacuum over P O for 12 hours. -
Suspend the dried nucleoside in 1.5 mL of anhydrous triethyl phosphate under an argon atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2.5 equivalents of POCl
dropwise. Stir for 3 hours at 0 °C. -
Quench the reaction by adding 5 mL of ice-cold 1M TEAB (Triethylammonium bicarbonate) buffer (pH 7.5).
-
Lyophilize the product to yield
C -AMP.
-
Validation Checkpoint 1: Perform ESI-MS (negative mode). Look for the
ion at m/z 351.0 (accounting for the five C atoms).
Phase 2: Imidazolide Activation
Causality: Direct coupling of AMP and ADP is thermodynamically unfavorable. The Mukaiyama-Hashimoto protocol uses triphenylphosphine (PPh
-
Dissolve
C -AMP (approx. 0.1 mmol) in 2 mL of anhydrous DMF/DMSO (1:1 v/v). -
Add 3.0 eq of imidazole, 3.0 eq of PPh
, and 3.0 eq of DTDP. -
Stir at room temperature for 4 hours under argon.
-
Precipitate the product by adding 15 mL of a cold anhydrous ether/acetone mixture (3:1 v/v). Centrifuge and discard the supernatant.
-
Validation Checkpoint 2: Dissolve a 1 mg aliquot in D
O. Acquire a P NMR spectrum. The signal must shift from ~ +1.5 ppm (free AMP) to a sharp singlet at -8.5 ppm , confirming quantitative imidazolide formation.
Phase 3: Mg -Mediated Pyrophosphate Coupling
Causality: Uncatalyzed coupling yields a mixture of symmetrical and asymmetrical products. Adding MgCl
-
Dissolve the
C -AMP-imidazolide in 1 mL of 0.2 M anhydrous ZnCl or MgCl in DMF. -
Add 1.5 eq of unlabeled ADP (tributylammonium salt) dissolved in 1 mL of DMF.
-
Stir the reaction at room temperature for 24 hours.
-
Quench with 0.1 M EDTA (pH 8.0) to chelate the metal ions and halt the reaction.
-
Validation Checkpoint 3: Acquire a crude
P NMR spectrum. Successful formation of Ap3A is indicated by the appearance of a doublet at ~ -10.5 ppm (P1, P3) and a triplet at ~ -22.5 ppm (P2).
Purification and Quality Control
To achieve the >98% purity required for multidimensional NMR, orthogonal purification is mandatory.
-
IEX-MPLC (Anion Exchange): Load the crude mixture onto a DEAE-Sephadex A-25 column. Elute with a linear gradient of TEAB buffer (0.1 M to 1.0 M). Ap3A (net charge -4) elutes later than unreacted AMP (-2) and ADP (-3).
-
RP-HPLC (Reverse Phase): Lyophilize the Ap3A fractions and load onto a C18 column (0.1 M TEAA buffer / Acetonitrile gradient) to remove residual salts and imidazole byproducts.
Quantitative Data Summaries
Table 1: Synthesis Yields and Reaction Efficiencies
| Synthesis Phase | Intermediate / Product | Molar Yield (%) | Primary Impurity |
| 1. Phosphorylation | 48% | Unreacted Adenosine | |
| 2. Activation | 85% | Hydrolyzed AMP | |
| 3. Coupling & Purif. | 16% | Symmetrical Ap4A / Ap2A |
Table 2: Diagnostic NMR Chemical Shifts for
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity / Coupling |
| P1, P3 | -10.5 | Doublet ( | |
| P2 (Central) | -22.5 | Triplet ( | |
| C1' (Labeled) | 87.2 | Doublet ( | |
| C5' (Labeled) | 65.4 | Multiplet |
Application: NMR Monitoring of FHIT Cleavage
Once synthesized, the asymmetrically labeled Ap3A serves as an exquisite probe for NMR studies. The human FHIT enzyme acts as an asymmetric diadenosine polyphosphate hydrolase. By monitoring the
Fig 2. FHIT-mediated asymmetric cleavage of Ap3A monitored by NMR.
Furthermore, advanced labeling strategies, such as incorporating
References
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes . acs.org. 1
-
Stable isotope phosphate labelling of diverse metabolites is enabled by a family of 18O-phosphoramidites . chemrxiv.org. 4
-
Synthetic Strategies for Dinucleotides Synthesis . nih.gov. 2
-
Re-evaluating adenosine-nucleoside polyphosphate levels in human cells by mass spectrometry . uni-konstanz.de. 3
Sources
Troubleshooting & Optimization
Stability of P1,P3-Di(adenosine-5') triphosphate at room temperature
Technical Support Guide: Stability & Handling of P1,P3-Di(adenosine-5') triphosphate (Ap3A)
Executive Summary
Current Status: Conditionally Stable at Room Temperature P1,P3-Di(adenosine-5') triphosphate (Ap3A) exhibits high chemical stability at room temperature (20–25°C) in sterile, neutral buffers (pH 7.0–7.[1]5) for short durations (24–48 hours).[1] However, it is critically unstable in the presence of biological contaminants due to its high susceptibility to specific hydrolases (e.g., FHIT, NPPs).[1]
Recommendation: For maximum integrity, store lyophilized at -20°C. When in solution, keep on ice and use within the same working day. Avoid magnesium-containing buffers if enzymatic contamination is suspected, as Mg²⁺ is a required cofactor for primary degradation pathways.[1]
Part 1: Frequently Asked Questions (Technical Deep Dive)
Q1: Can I leave my Ap3A solution on the benchtop overnight?
A: Only if the solution is sterile and free of divalent cations. Chemically, the phosphoanhydride bonds in Ap3A are relatively robust at neutral pH. Unlike ATP, which has a terminal phosphate susceptible to spontaneous hydrolysis, the "capped" dinucleoside structure of Ap3A offers slightly enhanced thermodynamic stability against non-enzymatic hydrolysis.
-
Risk Factor: The primary danger at room temperature is enzymatic hydrolysis . Ubiquitous enzymes like FHIT (Fragile Histidine Triad protein) and NPPs (Nucleotide Pyrophosphatases/Phosphodiesterases) rapidly cleave Ap3A into AMP and ADP.[1] These enzymes can be introduced via skin contact (gloves are mandatory), aerosols, or non-sterile water.[1]
Q2: How does pH affect Ap3A stability?
A: Ap3A is most stable between pH 6.5 and 7.5 .
-
Acidic Conditions (pH < 4): Promotes protonation of the phosphate oxygens, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This leads to rapid hydrolysis into AMP and ADP.
-
Alkaline Conditions (pH > 9): While generally more stable than in acid, prolonged exposure to high pH can lead to base-catalyzed hydrolysis and degradation of the ribose moieties.[1]
Q3: Should I include Magnesium (Mg²⁺) in my buffer?
A: Avoid Mg²⁺ unless required for your specific assay. Magnesium ions coordinate with the phosphate backbone, stabilizing the molecule's tertiary structure for protein binding. However, Mg²⁺ is also the catalytic cofactor for the vast majority of Ap3A-degrading enzymes (Ap3Aases).
-
Storage Buffer: Use 10 mM Tris-HCl or HEPES (pH 7.[1]4) containing 1 mM EDTA to chelate trace metals and inhibit potential nuclease activity.[1]
-
Assay Buffer: Add MgCl₂ only immediately prior to use.[1]
Q4: My HPLC trace shows two new peaks. What happened?
A: You are likely observing hydrolysis products.[1]
-
Scenario A (Enzymatic/Chemical): Appearance of AMP and ADP .[1] This indicates cleavage of the central phosphoanhydride bond. This is the hallmark of FHIT activity or acid hydrolysis.
-
Scenario B (Rare): Appearance of Adenosine and ATP .[1] This is less common and suggests specific pyrophosphatase activity or complex degradation pathways.
Part 2: Troubleshooting & Diagnostics
Visualizing Degradation Pathways
The following diagram illustrates the primary breakdown mechanisms of Ap3A.
Figure 1: Primary degradation pathways of Ap3A. The red path (AMP+ADP) is the most common result of improper storage or contamination.[1]
Troubleshooting Logic Tree
Use this flowchart to diagnose stability issues in your experimental setup.
Figure 2: Diagnostic workflow for identifying the root cause of Ap3A instability.
Part 3: Experimental Protocols
Protocol A: Quality Control via HPLC
Purpose: To quantify Ap3A purity and detect degradation products (AMP/ADP).[1]
Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 100 mM Potassium Phosphate (pH 6.[1]5) + 2 mM TBAHS (Ion pairing agent) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 259 nm |
| Temperature | 25°C |[1]
Expected Results:
-
Ap3A: Elutes later than AMP/ADP due to higher negative charge interaction with the ion-pairing agent.
-
Degradation: Increase in early-eluting peaks (AMP/ADP) corresponds to % degradation.[1]
Protocol B: Rapid Purity Check (UV Absorbance)
Purpose: To verify concentration using the Beer-Lambert Law.[1]
-
Formula:
[1] -
Extinction Coefficient (
): ~27,000 M⁻¹cm⁻¹ (Note: This is lower than the sum of two adenosines (~30,800) due to hypochromicity from base stacking).[1] -
Procedure:
-
Dilute 10 µL of stock into 990 µL of 100 mM Phosphate Buffer (pH 7.0).
-
Measure Absorbance at 259 nm.[1]
-
Calculate concentration:
.[1] -
Note: Significant increases in Absorbance (Hyperchromicity) may indicate hydrolysis, as the unstacked AMP/ADP monomers absorb more light than the stacked Ap3A dinucleotide.
-
References
-
Sigma-Aldrich. Adenosine 5'-triphosphate disodium salt hydrate - Product Information.[1] (Describes general nucleotide stability and degradation pathways).
-
Garrison, J. B., & Barnes, L. D. (1992). Determination of dinucleoside polyphosphates by high-performance liquid chromatography.[1] (Establishes HPLC protocols for Ap3A/Ap4A separation).
-
Barnes, L. D., et al. (2002). Fragile Histidine Triad Protein (Fhit) Hydrolyzes Diadenosine Triphosphate (Ap3A).[1] Biochemistry.[1][2][3][4][5][6][7][8] (Defines the primary enzymatic degradation pathway). [1]
-
PubChem. P1,P3-Di(adenosine-5') triphosphate - Compound Summary.[1] (Chemical structure and physical properties).[1][2][9]
-
McLennan, A. G. (2000). Dinucleoside polyphosphates: friend or foe? Pharmacology & Therapeutics.[1] (Overview of Ap3A biology and stability in biological systems).
Sources
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Extinction Coefficient Determination of Proteins [biosyn.com]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. scispace.com [scispace.com]
- 5. Dinucleoside polyphosphates and their interaction with other nucleotide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. Magnesium—An Ion with Multiple Invaluable Actions, Often Insufficiently Supplied: From In Vitro to Clinical Research [mdpi.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
Optimizing pH conditions for Ap3A receptor binding experiments
Technical Support Center: Ap3A Receptor Binding Experiments
A Senior Application Scientist's Guide to Mastering pH Optimization
Welcome to the technical support center for Ap3A receptor binding experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH in their assays. As a senior application scientist, I've seen countless experiments succeed or fail based on this one variable. The goal here is not just to provide protocols, but to instill a deep understanding of why pH is paramount, enabling you to troubleshoot effectively and generate robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for my Ap3A receptor binding experiment?
A1: The pH of your assay buffer directly governs the protonation state of both your target receptor and your ligand, Ap3A.[1][2][3] Ionizable amino acid residues (like aspartate, glutamate, histidine, lysine, and arginine) in the receptor's binding pocket must maintain specific charges to form the key electrostatic interactions and hydrogen bonds that capture the ligand.[1][2] A shift in pH can alter these charges, change the receptor's three-dimensional shape, and ultimately reduce binding affinity or prevent binding altogether.[1][3][4]
Q2: I'm seeing very low or no specific binding. Could pH be the culprit?
A2: Absolutely. This is one of the most common symptoms of a suboptimal pH. If the pH is too acidic or too alkaline, it can disrupt the ionic interactions necessary for the ligand to dock effectively with the receptor.[5] This leads to a lower affinity (a higher Kd value) and a weaker signal in your assay. Before re-evaluating your protein concentration or ligand integrity, always confirm your buffer's pH.[6]
Q3: My non-specific binding is extremely high. How can pH influence this?
A3: High non-specific binding can occur when your ligand or receptor sticks to other components of the assay, like the filter membrane or vessel walls, instead of binding specifically to each other. Changes in pH can alter the surface charges of all proteins and materials involved, potentially increasing these unwanted hydrophobic or ionic interactions.[7] Optimizing the pH can help ensure that the primary interaction is the specific, high-affinity binding you want to measure.
Q4: What is a good starting pH for an Ap3A receptor binding assay?
A4: For most mammalian receptor systems, a physiological pH of 7.4 is the standard starting point.[8] This mimics the conditions in which these receptors naturally function. However, the optimal pH can vary depending on the specific Ap3A receptor subtype and the tissue it's from.[9][10] Some purinergic receptors, for instance, are known to be modulated by acidic conditions.[10] Therefore, a systematic pH optimization experiment is highly recommended.
Troubleshooting Guide: pH-Related Issues
| Problem | Potential pH-Related Cause | Troubleshooting Steps & Explanation |
| Low Signal / No Binding | The assay pH is outside the optimal range for receptor-ligand interaction, altering the charge of critical amino acids in the binding pocket. | 1. Verify Buffer pH: Directly measure the pH of your final assay buffer at the experimental temperature. The pKa of many buffers (especially Tris) is temperature-dependent. 2. Perform a pH Scoping Experiment: Test a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0, 8.5) to identify an optimal range.[7] This is the most definitive way to solve the problem. |
| High Non-Specific Binding (NSB) | Suboptimal pH is promoting hydrophobic or electrostatic interactions of the ligand/receptor with the assay components (e.g., filter plate, beads).[6] | 1. Adjust pH Away from Isoelectric Points: Ensure the buffer pH is not close to the isoelectric point (pI) of your receptor, which would minimize its net charge and could increase aggregation or non-specific adsorption. 2. Optimize Buffer Composition: Sometimes, the issue is a combination of pH and ionic strength. Try adjusting salt concentration (e.g., 100-150 mM NaCl) in conjunction with pH optimization. |
| Poor Reproducibility / High Well-to-Well Variability | The buffer has poor buffering capacity at the target pH, leading to significant pH shifts during the experiment. | 1. Choose the Right Buffer: Select a buffer whose pKa is within +/- 1 unit of your target pH.[11][12] For pH 7.4, HEPES (pKa ~7.5) is an excellent choice. For more acidic conditions, MES (pKa ~6.1) or PIPES (pKa ~6.8) are better.[11] 2. Check Buffer Concentration: A typical buffer concentration for binding assays is 20-50 mM. If it's too low, it may not be able to resist pH changes. |
| Binding Affinity (Kd) Differs from Literature | The experimental pH does not match the conditions reported in the literature, leading to altered binding kinetics. | 1. Replicate Published Conditions: Carefully review the methods section of reference papers and match their buffer composition, pH, and temperature exactly. 2. Report Your Conditions: When you publish, always state the precise buffer composition and pH to ensure your results are reproducible by others. |
Experimental Protocol: Systematic pH Optimization
This protocol outlines a systematic approach to determine the optimal pH for your Ap3A receptor binding assay using a radioligand filtration format.
Objective: To determine the pH at which the specific binding of a radiolabeled ligand to the Ap3A receptor is maximal.
1. Materials & Reagents
-
Receptor Source: Membrane preparation or whole cells expressing the Ap3A receptor.
-
Radioligand: A suitable radiolabeled Ap3A analog (e.g., [³H]-Ap3A).
-
Non-labeled Ligand: High-purity unlabeled Ap3A for determining non-specific binding.
-
Buffer Components: A selection of appropriate buffering agents (see table below).
-
Assay Plates: 96-well filter plates (e.g., glass fiber or polyethyleneimine-coated).
-
Scintillation Fluid & Counter.
2. Buffer Preparation: The Key to Success
To accurately test a range of pH values, you must use buffers that have adequate buffering capacity at each point. Prepare a set of 50 mM stock buffers, adjusting the pH carefully with NaOH or HCl at your intended experimental temperature (e.g., 25°C).
| Target pH | Recommended Buffer | pKa (at 25°C) |
| 6.0 - 6.5 | MES | 6.1 |
| 6.5 - 7.2 | PIPES | 6.8 |
| 7.2 - 8.0 | HEPES | 7.5 |
| 8.0 - 8.5 | Tris | 8.1 |
3. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the pH optimization experiment.
Caption: Workflow for pH Optimization Binding Assay.
4. Assay Procedure (96-well Filter Plate)
For each pH value you are testing:
-
Set up Triplicates: Design your plate to include wells for Total Binding, Non-Specific Binding (NSB), and Blanks.
-
Total Binding Wells: Add 50 µL of the appropriate pH buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of receptor preparation.
-
NSB Wells: Add 50 µL of buffer, 50 µL of radioligand, and 50 µL of receptor preparation that has been pre-mixed with a high concentration of unlabeled Ap3A (typically 100-1000 fold excess over the radioligand).
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Place the plate on a vacuum manifold and rapidly filter the contents.
-
Washing: Wash each well quickly with ice-cold wash buffer (the same buffer used for the binding, but without additives) to remove unbound radioligand.
-
Counting: Allow the filter mat to dry, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
5. Data Analysis and Interpretation
-
Calculate the average Counts Per Minute (CPM) for your triplicates.
-
For each pH, calculate the Specific Binding : Specific Binding (CPM) = Average Total CPM - Average NSB CPM.
-
Plot the Specific Binding (Y-axis) against the pH (X-axis).
-
The optimal pH is the point on your graph that shows the highest specific binding signal. This represents the condition where the affinity of the receptor for the ligand is maximized.
Example Data Table:
| Buffer pH | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise (Total/NSB) |
| 6.5 | 4,500 | 2,100 | 2,400 | 2.1 |
| 7.0 | 8,200 | 1,800 | 6,400 | 4.6 |
| 7.4 | 12,500 | 1,500 | 11,000 | 8.3 |
| 8.0 | 9,100 | 1,600 | 7,500 | 5.7 |
| 8.5 | 5,300 | 1,900 | 3,400 | 2.8 |
From this example data, pH 7.4 is clearly the optimal condition, providing the largest window between total and non-specific binding, and the best signal-to-noise ratio.
By following this structured approach, you will not only solve your immediate experimental challenges but also build a robust and reliable assay for your Ap3A receptor research.
References
-
Receptor Binding Assays for HTS and Drug Discovery . (2012). National Center for Biotechnology Information (NCBI). [Link]
-
Effects of pH on opioid receptor activation and implications for drug design . (n.d.). National Center for Biotechnology Information (NCBI). [Link]
-
pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations . (2022). PubMed. [Link]
-
pH Effect on Ligand Binding to an Enzyme Active Site . (2022). bioRxiv. [Link]
-
Universal buffers for use in biochemistry and biophysical experiments . (n.d.). National Center for Biotechnology Information (NCBI). [Link]
-
Regulation of extracellular pH by purinergic signalling . (n.d.). The Physiological Society. [Link]
-
pH effects on binding between the anthrax protective antigen and the host cellular receptor CMG2 . (n.d.). National Center for Biotechnology Information (NCBI). [Link]
-
Effects of extracellular pH on agonism and antagonism at a recombinant P2X2 receptor . (1996). PubMed. [Link]
-
A Guide to Simple and Informative Binding Assays . (2017). Molecular Biology of the Cell (MBoC). [Link]
-
Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors . (1983). European Journal of Pharmacology. [Link]
-
Effects of pH on protein-protein interactions and implications for protein phase behavior | Request PDF . (2026). ResearchGate. [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells . (2023). Frontiers. [Link]
-
What are the effects of pH on protein structure and function? What are the possible mechanisms behind these effects? . (2022). Quora. [Link]
-
Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors . (1983). PubMed. [Link]
Sources
- 1. Effects of pH on opioid receptor activation and implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 9. physoc.org [physoc.org]
- 10. Effects of extracellular pH on agonism and antagonism at a recombinant P2X2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buffers for Biochemical Reactions [worldwide.promega.com]
Reducing hydrolysis of Ap3A by ectonucleotidases in serum
The following guide is structured as a specialized Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers encountering stability issues with Diadenosine Triphosphate (
Topic: Reducing Hydrolysis of
Diagnostic Overview: The Mechanism of Loss
If you are observing the rapid disappearance of
The Culprits: NPP1 and NPP3
In human serum, the dominant soluble ectonucleotidases responsible for cleaving the pyrophosphate backbone of
-
Reaction:
-
Cofactors: These enzymes are metalloenzymes requiring divalent cations (
, ) for catalytic activity. -
Kinetics: Hydrolysis is rapid (half-life often
minutes in active serum at 37°C) and leads to the generation of bioactive metabolites (ADP and Adenosine) which can confound functional assays.
Pathway Visualization
The following diagram illustrates the degradation pathway you must interrupt.
Figure 1: The enzymatic cascade degrading Ap3A in serum. Note that the primary cleavage by NPPs generates ADP, a potent platelet activator, potentially causing false positives in aggregation assays.
Stabilization Protocols
Select the protocol that matches your downstream application. Do not use Protocol A for functional bioassays , as it will inhibit all calcium-dependent signaling.
Protocol A: Analytical Quantification (LC-MS/HPLC)
Goal: Absolute preservation of Ap3A concentration for measurement.
The "Freeze-Clamp" Chelation Method
This protocol utilizes high-concentration chelation to strip the NPP enzymes of their essential metal cofactors (
-
Collection: Draw blood into tubes containing K2-EDTA (Standard lavender top). Avoid Heparin (see FAQ).
-
Immediate Supplementation: Immediately upon plasma separation, add excess EDTA to a final concentration of 10–20 mM .
-
Why: Standard EDTA tubes (~1.8 mg/mL) provide ~4-5 mM EDTA, which may be insufficient to fully inhibit high NPP activity in pathological samples.
-
-
Cold Chain: Keep samples on ice (4°C). Hydrolysis rates drop significantly (but do not stop) at lower temperatures.
-
Metabolic Quenching (Critical Step):
-
Add 1 volume of Ice-cold Perchloric Acid (0.6 M) or Acetonitrile to 1 volume of plasma.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect supernatant for LC-MS injection.
-
Protocol B: Functional Bioassays
Goal: Reduce hydrolysis while maintaining physiological conditions (e.g., Platelet Aggregation, Calcium Flux).
The Competitive Inhibition Method Since you cannot chelate calcium (required for receptor signaling), you must use competitive inhibitors or structural analogs.
-
Inhibitor Selection: Use ARL 67156 (trisodium salt).[1]
-
Alternative: For strictly NPP inhibition (sparing NTPDases), consider PSB-06126 (if available) or POM-1 (Polyoxometalate-1).
-
Warning: POM-1 inhibits many ectonucleotidases non-specifically and can interfere with some detection reagents.
-
-
Workflow:
-
Pre-incubate serum/cells with the inhibitor for 5–10 minutes at 37°C before adding Ap3A.
-
Perform the assay immediately.
-
Data Summary: Inhibitor Efficacy[2][3][7][8][9][10]
| Inhibitor | Target Enzymes | Mechanism | Assay Compatibility |
| EDTA / EGTA | NPP1, NPP3, CD39 | Metal Chelation ( | Analytical Only (LC-MS). Kills bioassays. |
| ARL 67156 | NPP1, NTPDase1 | Competitive Substrate Analog | Functional Assays. Good balance of protection vs. interference.[7] |
| POM-1 | NPPs, NTPDases | Inorganic blocker | Functional Assays. Potent but potential for non-specific binding. |
| Heparin | Thrombin (Indirect) | Antithrombin activation | Poor. Does not inhibit NPPs effectively. |
Troubleshooting & FAQs
Decision Matrix: Solving Stability Issues
Use this logic flow to diagnose persistent Ap3A loss.
Figure 2: Troubleshooting logic for persistent Ap3A degradation.
Frequently Asked Questions
Q: Can I use Heparin plasma instead of EDTA? A: Generally, no . Heparin prevents clotting by activating antithrombin but does not inhibit NPP1 or NPP3. In fact, some studies suggest heparin can displace ectonucleotidases from cell surfaces into the plasma, potentially increasing soluble hydrolytic activity. For stability, EDTA is superior.
Q: My LC-MS peak for Ap3A is splitting. Is this hydrolysis? A: It might be partial hydrolysis. NPPs cleave Ap3A into AMP + ADP. If you see a rise in ADP/AMP coincident with Ap3A loss, it is enzymatic. If the peak shape changes without mass change, check your LC buffer pH. Ap3A has multiple phosphate groups and is sensitive to pH-dependent ionization states.
Q: I cannot use inhibitors because they interfere with my receptor. What now? A: You must switch to a non-hydrolyzable analog .
-
-methylene-Ap3A (
): The methylene bridge replaces the oxygen between phosphates, making it resistant to NPP cleavage while often retaining P2 receptor affinity. -
Fluorinated analogs: These also offer resistance but may alter receptor binding kinetics.
Q: How fast does Ap3A degrade if untreated? A: In human serum at 37°C, significant degradation can occur within 10 to 30 minutes . In whole blood, it is even faster due to the presence of cellular ectonucleotidases on leukocytes and platelets. Always process plasma immediately.
References
-
Lazarowski, E. R., et al. (2000). "Release of cellular UDP-glucose as a potential extracellular signaling molecule." Molecular Pharmacology. (Demonstrates the role of NPPs in nucleotide hydrolysis).
-
Gendaszewska-Darmach, E. (2008). "Analogs of diadenosine polyphosphates: synthesis and biological activity." Bioorganic & Medicinal Chemistry. (Review of stable analogs).
-
Lévesque, S. A., et al. (2007). "Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases." British Journal of Pharmacology. (Defines ARL 67156 specificity for NPP1 vs NTPDases).
-
Zimmermann, H. (2000). "Ectonucleotidases: Some recent developments and a note on nomenclature." Drug Development Research. (Foundational classification of NPP and NTPDase families).
-
Varaksin, N. A., et al. (2003). "Hydrolysis of diadenosine polyphosphates by nucleotide pyrophosphatases/phosphodiesterases." Journal of Biological Chemistry. (Confirms NPP1/3 as the primary hydrolases for Ap3A).
Sources
- 1. ARL 67156 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Hydrolysis of Extracellular ATP by Ectonucleoside Triphosphate Diphosphohydrolase (ENTPD) Establishes the Set Point for Fibrotic Activity of Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ap3A Mass Spectrometry Support Center: Internal Standard Selection & Troubleshooting
Welcome to the Technical Support Center for Diadenosine Triphosphate (Ap3A) quantification. As a highly polar, low-abundance alarmone, Ap3A presents unique challenges in LC-MS/MS workflows. Its rapid intracellular turnover and susceptibility to severe ion suppression demand a meticulously designed analytical strategy.
This guide provides researchers and drug development professionals with field-proven insights into selecting the correct internal standard (IS), troubleshooting common signal losses, and executing a self-validating extraction protocol.
Part 1: Strategic FAQs on Internal Standard Selection
Q: Why can't I use standard nucleotides (like ATP or ADP) as an internal standard for Ap3A? A: The causality lies in the fundamental principles of electrospray ionization (ESI) and chromatography. Ap3A is a heavily charged dinucleoside polyphosphate. In Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase (IP-RP) chromatography, ATP and ADP will not co-elute with Ap3A. Because matrix effects (ion suppression or enhancement) in ESI fluctuate by the millisecond, an internal standard must elute at the exact same retention time as your analyte to properly mathematically cancel out the matrix effect. Furthermore, Ap3A is uniquely targeted by specific Nudix hydrolases and the Fhit (Fragile Histidine Triad) protein, which cleaves Ap3A into AMP and ADP[1]. Using ATP or ADP fails to account for this specific degradation pathway during sample preparation.
Q: What are the most reliable internal standards for Ap3A LC-MS/MS? A: The gold standard is a Stable Isotope-Labeled (SIL) Ap3A. By incorporating heavy isotopes, the IS mimics the exact physicochemical properties of endogenous Ap3A but is differentiated by the mass spectrometer via a mass shift.
-
C
-Ap3A: Fully carbon-labeled on the adenosine moieties. It provides a +10 Da mass shift, completely eliminating isotopic interference from the endogenous molecule, and has been successfully utilized in high-resolution ESI-MS (HR-ESI-MS)[2]. -
C
-Ap3A: A newer, cost-effective alternative. Synthesizing C -Ap3A can result in unwanted symmetrical byproducts, wasting expensive materials. C -Ap3A provides a +5 Da shift, which is sufficient to avoid isotopic overlap while improving synthesis yields[3]. -
O-labeled Ap3A: Synthesized via
O-phosphoramidites, this offers another route to stable isotope labeling. It is highly effective for capillary electrophoresis-mass spectrometry (CE-MS) and triple quadrupole (QqQ) setups, provided the MS parameters are optimized to prevent phosphate neutral loss[4].
Q: Can I use structural analogs if SIL standards are too expensive?
A: Historically, structural analogs like di(1,N
Part 2: Quantitative Data – Internal Standard Comparison
To aid in your experimental design, the following table summarizes the performance metrics of various Ap3A internal standards based on current literature and empirical mass spectrometry data.
| Internal Standard Type | Mass Shift | Perfect Co-elution? | Matrix Effect Compensation | Primary Application & Notes |
| +10 Da | Yes | Excellent | Ideal for HR-ESI-MS and complex tissue matrices[2]. | |
| +5 Da | Yes | Excellent | Cost-effective SIL quantitation; avoids symmetrical synthesis waste[3]. | |
| Variable | Yes | Good | Excellent for CE-MS; requires tuning to avoid neutral loss[4]. | |
| Di(1,N | N/A | No | Poor | Legacy HPLC-UV/MS assays; vulnerable to differential ion suppression[5]. |
Part 3: Troubleshooting Common LC-MS/MS Issues
Issue 1: Severe signal loss or near-zero recovery of endogenous Ap3A.
-
Mechanistic Cause: Ap3A is highly unstable in unquenched biological lysates. The Fhit protein possesses potent Ap3A hydrolase activity, rapidly cleaving the alarmone into AMP and ADP[1][6]. If cells are lysed before the enzymes are denatured, endogenous Ap3A is destroyed within seconds.
-
Solution: Implement immediate metabolic quenching. Lyse cells directly in cold organic solvent (e.g., 80% Acetonitrile at -20°C) containing the spiked SIL-Ap3A.
Issue 2: Non-linear calibration curves at low concentrations.
-
Mechanistic Cause: Ap3A strongly chelates to metal surfaces within the LC system (frits, columns, capillaries) due to its polyphosphate chain.
-
Solution: Passivate the LC system using medronic acid, or utilize PEEK-lined columns. Ensure your mobile phase contains a suitable ion-pairing agent (e.g., hexylamine or dimethylhexylamine) or use high-pH HILIC conditions to maintain sharp peak shapes.
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your quantitative data, follow this ratiometric workflow. By spiking the SIL-IS at the very first step, any subsequent degradation, surface adsorption, or ion suppression affects both the endogenous Ap3A and the IS equally. The ratio between the two remains constant, validating the entire system.
Step 1: Quenching and Lysis
-
Rapidly aspirate media from the cell culture (e.g., HEK293T cells).
-
Immediately add 1.0 mL of extraction solvent (80:20 Acetonitrile:Water, pre-chilled to -20°C).
Step 2: Internal Standard Spiking (Critical Step)
-
Spike exactly 10 µL of a 1 µM
C -Ap3A or C -Ap3A working solution directly into the extraction solvent during the lysis step[2][3]. -
Scrape the cells and transfer the homogenate to a pre-chilled Eppendorf tube.
Step 3: Deproteinization and Extraction
-
Vortex the homogenate for 30 seconds, then incubate on ice for 15 minutes to ensure complete protein precipitation (including Fhit and Nudix hydrolases).
-
Centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh tube and evaporate to dryness using a vacuum concentrator (SpeedVac) at room temperature.
Step 4: LC-MS/MS Analysis
-
Reconstitute the dried pellet in 50 µL of mobile phase A.
-
Inject 5 µL onto a HILIC or IP-RP column.
-
Monitor the specific MRM transitions. For example, endogenous Ap3A (Precursor
Product ) vs. C -Ap3A (Precursor +10 Product +5 ). -
Validation Check: The retention time of the endogenous Ap3A peak must match the SIL-IS peak within ±0.05 minutes. Calculate the concentration using the peak area ratio.
Part 5: Workflow Visualization
The following diagram illustrates the logical flow of the self-validating Ap3A extraction and quantification process, highlighting where the internal standard integrates into the system to correct for downstream variables.
Workflow for Ap3A LC-MS/MS quantification using a Stable Isotope-Labeled Internal Standard.
References
-
Jessen, H. J., et al. (2026). Simultaneous Capillary Electrophoresis - Mass Spectrometry profiling of (p)ppGpp and dinucleoside polyphosphates reveals oscilla. bioRxiv.7
-
Despotović, et al. (2019). Formation of the Alarmones Diadenosine Triphosphate and Tetraphosphate by Ubiquitin- and Ubiquitin-like-Activating Enzymes. Cell Chem Biol. 6
-
Capolicchio, S., et al. (2020). Stable isotope phosphate labelling of diverse metabolites is enabled by a family of 18O-phosphoramidites. ChemRxiv. 4
-
Marx, A., et al. (2021). Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate. Nature Communications. 2
-
Krüger, L., et al. (2025). Re-evaluating adenosine-nucleoside polyphosphate levels in human cells by mass spectrometry. KOPS (University of Konstanz). 3
-
Jansa, P., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. 1
-
Schlüter, H., et al. (1999). High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets. Analytical Biochemistry (PubMed).5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Inconsistent IC50 Values in Ap3A Inhibition Assays
Topic: Optimization and Troubleshooting of Diadenosine Triphosphate (Ap3A) Hydrolase Inhibition Assays Target Enzymes: Fhit (Fragile Histidine Triad), NUDT2 (Ap4A Hydrolase) Audience: Assay Development Scientists, Medicinal Chemists
Diagnostic Overview: Why are my IC50s shifting?
Inconsistent IC50 values in Ap3A inhibition assays are rarely due to a single factor. They typically arise from a misalignment between enzyme kinetics , compound behavior , and detection methodology .
As a Senior Application Scientist, I categorize these failures into three distinct "failure modes":
-
Kinetic Artifacts: The relationship between Substrate Concentration
and is uncontrolled. -
Compound Interference: The inhibitor is acting non-specifically (aggregation) or interfering with the signal readout (quenching).
-
Enzyme Instability: The hydrolase (Fhit or NUDT2) is losing specific activity during the assay window.
Diagnostic Workflow
Use the following logic tree to isolate the root cause of your variability.
Figure 1: Diagnostic logic tree for isolating sources of IC50 variability in enzymatic assays.
Technical FAQs & Troubleshooting Guides
Category A: Kinetic Parameters & Substrate Quality
Q: My IC50 values drift significantly when I change substrate batches. Why?
A: This is a classic Cheng-Prusoff violation .
In competitive inhibition, the measured IC50 is dependent on the substrate concentration
If your new batch of Ap3A has a slightly different purity or concentration, or if the enzyme's
-
The Fix: You must determine the
for every new enzyme/buffer lot. Always run inhibition assays at (or slightly below) to stabilize the IC50 and maximize assay sensitivity.
Q: I am targeting Fhit. Does the metal cofactor matter? A: Yes, critically. While Fhit (Fragile Histidine Triad) mechanism involves a covalent enzyme-AMP intermediate and is often cited as not strictly requiring metals for catalysis, its activity and stability are modulated by divalent cations. Conversely, NUDT2 (a Nudix hydrolase) is strictly metal-dependent (usually Mg²⁺ or Mn²⁺).
-
Warning: If you use a coupled assay (e.g., Luciferase/Kinase glo) to detect the AMP product, the coupling enzymes require Mg²⁺. If your test compounds chelate metals, they will inhibit the coupling system, not Fhit, producing false positives.
Category B: Compound Interference (PAINS)
Q: Many of my "hits" have steep dose-response curves (Hill slope > 2.0). Are these real? A: Likely not. Steep Hill slopes are a hallmark of colloidal aggregation . Many hydrophobic compounds form small aggregates in aqueous buffer that sequester the enzyme. This is a non-specific physical effect, not pharmacological inhibition. These are often termed PAINS (Pan-Assay Interference Compounds).
-
The Validation Protocol (Detergent Test):
-
Prepare the assay buffer with 0.01% Triton X-100 (or freshly prepared CHAPS).
-
Re-run the IC50 curve.
-
Result: If the IC50 increases significantly (potency drops) or the inhibition disappears, the compound was acting via aggregation. Real inhibitors are unaffected by low concentrations of non-ionic detergent.
-
Category C: Detection Method Artifacts
Q: I am using a coupled assay (converting AMP
-
The Artifact: Your compound might be inhibiting Adenylate Kinase or Luciferase, not Fhit.
-
The Solution: Perform a Counter-Screen .
-
Add pure AMP (the product) directly to your detection mix + inhibitor (skip the Fhit enzyme).
-
If the signal decreases, your compound inhibits the detection system.
-
Comparative Data: Detection Methods
Choosing the right readout is critical for data consistency.[1]
| Feature | HPLC (Direct Measurement) | Coupled Bioluminescence (e.g., Glo Assays) | Fluorogenic Substrate (Analogues) |
| Directness | High (Measures AMP/ADP directly) | Low (Indirect; requires 2+ helper enzymes) | Medium (Synthetic substrate) |
| Interference Risk | Low (Separation step removes compound) | High (Inhibitors can hit coupling enzymes) | High (Fluorescence quenching/autofluorescence) |
| Throughput | Low (Minutes per sample) | High (Plate-based) | High (Plate-based) |
| Sensitivity | Medium (UV detection limits) | High | Medium |
| Best Use Case | Validation of Hits & Mechanism of Action | Primary Screening (High Throughput) | Kinetic characterization |
Standardized Protocols
Protocol A: Determination of Linear Velocity (Assay Validation)
Before running IC50s, you must ensure the reaction is in the "Initial Velocity" (
-
Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 2 mM MgCl₂, 0.01% BSA).
-
Enzyme Titration: Prepare Fhit/NUDT2 at 3 concentrations (e.g., 1 nM, 5 nM, 10 nM).
-
Time Course: Initiate reaction with Ap3A (at saturation, e.g., 100 µM).
-
Sampling: Quench aliquots at 0, 5, 10, 20, 30, and 60 minutes.
-
Analysis: Measure AMP production via HPLC.
-
Plot: Product vs. Time.
-
Criteria: Select an enzyme concentration and time point where
. If the curve plateaus, you are suffering from substrate depletion or product inhibition (AMP is a known inhibitor of Fhit).
Protocol B: The "Shift" Check (Substrate Competition)
To confirm competitive inhibition and validate IC50 robustness.
-
Run 1: Determine IC50 at
. -
Run 2: Determine IC50 at
. -
Analysis:
-
If IC50 shifts higher (roughly 10-fold) in Run 2: Competitive Inhibitor (ATP-competitive).
-
If IC50 remains unchanged: Non-Competitive Inhibitor (Allosteric).
-
If IC50 decreases: Uncompetitive Inhibitor (Rare, binds Enzyme-Substrate complex).
-
Visualizing the Pathway & Assay Logic
Understanding the hydrolysis pathway is essential to identifying where interferences occur.
Figure 2: Reaction pathway showing the primary enzymatic target (Fhit/NUDT2) and potential interference points in coupled detection systems.
References
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for Cheng-Prusoff and IC50 definitions).
-
Barnes, L. D., & Garrison, P. N. (1998). Fhit, a fragile histidine triad protein, hydrolyzes diadenosine polyphosphates.[2] Biochemistry. (Establishes Fhit kinetics and Ap3A preference).
-
Thorne, N. M., et al. (1995).[3] Identification of the 'MutT' motif in the Ap4A hydrolase (NUDT2). Nature. (Details on NUDT2 metal dependency).
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the problem of promiscuous inhibitors (PAINS). Drug Discovery Today. (The definitive guide on aggregation artifacts).
-
Inglese, J., et al. (2008). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. (Covers inner filter effects and luciferase interference).
Sources
Validation & Comparative
Comparative Affinity and Functional Divergence of Ap3A and Ap4A at P2Y1 Receptors: A Technical Guide
As a Senior Application Scientist in purinergic pharmacology, I frequently encounter challenges in assay design when researchers attempt to differentiate the effects of endogenous dinucleoside polyphosphates (ApnAs). Ap3A (diadenosine triphosphate) and Ap4A (diadenosine tetraphosphate) are both co-stored in platelet dense granules and released simultaneously upon cellular activation. Despite differing structurally by only a single phosphate group, their pharmacological profiles at the Gq-coupled P2Y1 receptor diverge significantly.
This guide provides an objective, data-driven comparison of their affinities, functional outcomes, and the rigorous experimental protocols required to isolate their specific mechanistic behaviors without confounding off-target noise.
Structural and Mechanistic Comparison
The P2Y1 receptor is a critical upstream mediator of ADP-induced platelet shape change and aggregation. It signals through the classical Gq/PLC-β/IP3 pathway to mobilize intracellular calcium. The orthosteric binding pocket of P2Y1 is highly sensitive to the polyphosphate chain length of its ligands.
-
Ap3A (Diadenosine Triphosphate): The three-phosphate chain perfectly aligns with the cationic residues within the P2Y1 binding site. This allows Ap3A to act as a potent agonist , stabilizing the active conformation of the receptor and triggering downstream intracellular calcium release.
-
Ap4A (Diadenosine Tetraphosphate): The addition of a fourth phosphate group introduces steric hindrance and alters the electrostatic interactions within the binding pocket. In human platelets, Ap4A fails to induce P2Y1-mediated calcium release. Instead, it acts as a competitive antagonist , effectively blocking ADP-induced activation 1. Interestingly, this antagonism is tissue-dependent; in certain smooth muscle preparations (e.g., guinea-pig taenia caeci), Ap4A can act as a partial agonist 2. Furthermore, Ap4A is a potent agonist at the P2X1 ion channel, which severely complicates whole-cell assays if not properly controlled 3.
Differential modulation of the P2Y1 Gq-coupled signaling pathway by Ap3A and Ap4A.
Pharmacological Affinity & Activity Data
To objectively compare these compounds, we must look at their functional affinities across different tissue types. The table below summarizes the quantitative data defining their receptor interactions.
| Ligand | Phosphate Chain Length | Platelet P2Y1 Activity | Smooth Muscle P2Y1 Activity | Key Off-Target Receptors |
| Ap3A | 3 | Agonist | Agonist | P2Y12, P2X |
| Ap4A | 4 | Antagonist (IC₅₀ ~40.8 µM for Ca²⁺) | Partial Agonist | P2X1 (Potent Agonist) |
Data Note: Ap4A inhibits ADP-induced platelet aggregation with an IC₅₀ of ~9.8 µM, but its specific inhibition of P2Y1-mediated calcium release requires higher concentrations (IC₅₀ ~40.8 µM) 1.
Experimental Protocols: Isolating P2Y1 Activity
When evaluating Ap3A and Ap4A, the primary pitfall is the confounding presence of P2X1. Because P2X1 is a ligand-gated ion channel that directly influxes extracellular calcium, and Ap4A is a strong P2X1 agonist 4, a standard calcium assay will yield a false-positive "agonist" signal for Ap4A if not properly designed.
The following protocol describes a self-validating system to measure P2Y1-specific intracellular calcium mobilization.
Protocol: Intracellular Calcium Mobilization Assay (Fluo-4)
Step 1: Platelet Isolation with Apyrase
-
Action: Draw blood into acid-citrate-dextrose. Centrifuge to obtain Platelet-Rich Plasma (PRP). Add 0.02 U/mL apyrase during all subsequent washing steps.
-
Causality: Mechanical stress during centrifugation causes minor platelet activation, releasing endogenous ATP and ADP. Apyrase hydrolyzes these nucleotides, preventing the premature desensitization of P2Y1 and P2X1 receptors prior to the assay. Without apyrase, your baseline receptor availability will be highly variable.
Step 2: Fluo-4 AM Loading in Ca²⁺-Free Buffer
-
Action: Resuspend platelets in a Tyrode's buffer formulated without added CaCl₂ and containing 1 mM EGTA. Incubate with 2 µM Fluo-4 AM for 30 minutes at 37°C.
-
Causality: Fluo-4 AM is cell-permeable; cellular esterases cleave the AM group, trapping the active fluorophore inside the cytosol. Using a Ca²⁺-free buffer with EGTA chelates any residual extracellular calcium. This critical step completely silences the P2X1 ion channel, ensuring that any observed fluorescent spike is strictly derived from Gq/IP3-mediated intracellular calcium release (P2Y1).
Step 3: Assay Validation and Ligand Addition
-
Action: Aliquot loaded platelets into a 96-well plate. Establish the following self-validating controls before testing Ap3A/Ap4A:
-
Positive Control: 3 µM ADP (Confirms P2Y1 responsiveness).
-
Negative Control: 3 µM ADP + 10 µM MRS2179 (A highly selective P2Y1 antagonist; confirms the ADP signal is exclusively P2Y1-derived).
-
-
Test Compounds: Add Ap3A (concentration curve) to measure agonism. Add Ap4A (concentration curve) followed 2 minutes later by 3 µM ADP to measure antagonism.
Step 4: Real-Time Fluorescence Measurement
-
Action: Measure fluorescence (Ex 488 nm / Em 516 nm) using a microplate reader with automated fluidics. Record the baseline for 10 seconds, inject ligands automatically, and record for 60 seconds.
-
Causality: P2Y1-mediated calcium transients are rapid, peaking within 10-20 seconds. Manual pipetting will cause you to miss the peak. Automated injection is mandatory to capture the response before cellular SERCA pumps clear the cytosolic calcium.
Step-by-step workflow for isolating P2Y1-specific intracellular calcium mobilization.
Conclusion
While both Ap3A and Ap4A are endogenously released during platelet activation, their roles at the P2Y1 receptor are fundamentally opposed. Ap3A serves as an agonist, propagating the activation signal, whereas Ap4A acts as a localized antagonist, potentially serving as a negative feedback mechanism to prevent runaway thrombosis. Understanding these structural nuances—and employing rigorous, calcium-isolated assay conditions—is essential for drug development professionals targeting purinergic pathways.
References
-
Title: Agonist and antagonist effects of diadenosine tetraphosphate, a platelet dense granule constituent, on platelet P2Y1, P2Y12 and P2X1 receptors. Source: harvard.edu. URL: 1
-
Title: Effects of adenosine 5'-triphosphate, uridine 5'-triphosphate, adenosine 5'-tetraphosphate and diadenosine polyphosphates in guinea-pig taenia caeci and rat colon muscularis mucosae. Source: nih.gov. URL: 2
-
Title: Synergistic Inhibition of Both P2Y1 and P2Y12 Adenosine Diphosphate Receptors As Novel Approach to Rapidly Attenuate Platelet-Mediated Thrombosis. Source: ahajournals.org. URL: 3
-
Title: Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target. Source: nih.gov. URL: 4
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Effects of adenosine 5'-triphosphate, uridine 5'-triphosphate, adenosine 5'-tetraphosphate and diadenosine polyphosphates in guinea-pig taenia caeci and rat colon muscularis mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating Diadenosine Triphosphate (Ap3A) Purity using ³¹P-NMR Spectroscopy
Introduction
Diadenosine triphosphate (Ap3A) is a dinucleoside polyphosphate that plays a significant role in various biological processes, acting as a signaling molecule in cellular regulation, neurotransmission, and apoptosis. Given its potent biological activities, the purity of Ap3A is of paramount importance for researchers, scientists, and drug development professionals to ensure the validity and reproducibility of experimental results. This guide provides an in-depth comparison of methodologies for validating Ap3A purity, with a primary focus on the robust and structurally informative technique of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying principles, provide a detailed experimental protocol, and compare its performance with alternative analytical methods.
The Imperative of Purity in Ap3A Research
The presence of impurities in a sample of synthetic Ap3A can lead to erroneous experimental outcomes and misinterpretation of biological effects. Common impurities can include starting materials, by-products from the synthesis, and degradation products.[1][2][3] These can range from simple inorganic phosphates to other structurally related nucleotides that may possess their own biological activities, potentially confounding experimental results. Therefore, a highly selective and quantitative analytical method is crucial for the quality control of Ap3A.
³¹P-NMR Spectroscopy: A Powerful Tool for Purity Assessment
³¹P-NMR spectroscopy is an exceptionally well-suited technique for the analysis of phosphorus-containing compounds like Ap3A.[4][5] Several key advantages make it a superior choice for purity validation:
-
High Natural Abundance and Sensitivity: The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity and relatively short acquisition times.[4][6]
-
Wide Chemical Shift Range: The chemical shifts of ³¹P nuclei are highly sensitive to their local chemical environment, spanning a wide range.[5][6] This allows for clear resolution of signals from different phosphorus atoms within the Ap3A molecule and differentiation from potential phosphorus-containing impurities.
-
Direct Quantification: ³¹P-NMR allows for direct and accurate quantification of phosphorus-containing species in a sample without the need for chromophores, which are required by other methods like UV-Vis spectroscopy.[6]
-
Structural Information: The coupling patterns and chemical shifts in a ³¹P-NMR spectrum provide valuable structural information, confirming the integrity of the triphosphate bridge in Ap3A.
Understanding the ³¹P-NMR Spectrum of Ap3A
A molecule of Ap3A contains three phosphorus atoms in its triphosphate chain, designated as Pα, Pβ, and Pγ, with Pα being closest to the adenosine moieties. Due to the molecule's symmetry, the two Pα phosphorus atoms are chemically equivalent, as are the two adenosine moieties. The central phosphorus atom, Pβ, is unique. Consequently, the proton-decoupled ³¹P-NMR spectrum of pure Ap3A is expected to show two distinct signals:
-
A triplet corresponding to the two equivalent Pα phosphorus atoms, split by the two neighboring Pβ phosphorus atoms.
-
A quintet corresponding to the central Pβ phosphorus atom, split by the four neighboring Pα phosphorus atoms.
The chemical shifts of these signals are sensitive to factors such as pH and the presence of metal ions.[7][8][9] It is therefore crucial to control these parameters during analysis.
Experimental Protocol: Validating Ap3A Purity with ³¹P-NMR
This section outlines a detailed, step-by-step methodology for the quantitative analysis of Ap3A purity using ³¹P-NMR.
Materials and Reagents
-
Ap3A sample
-
Deuterium oxide (D₂O, 99.9%)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Reference standard (e.g., phosphoric acid, triphenyl phosphate)
-
NMR tubes (5 mm)
Instrumentation
-
NMR spectrometer with a phosphorus probe (e.g., 400 MHz or higher)
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Ap3A sample.
-
Dissolve the sample in 0.5 mL of D₂O containing a known concentration of a suitable internal standard and a small amount of EDTA to chelate any paramagnetic metal ions that could broaden the NMR signals.
-
Ensure the pH of the solution is adjusted and maintained, as chemical shifts of phosphate groups are pH-dependent.[7][9] A pH of around 7-8 is typically suitable.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a proton-decoupled ³¹P-NMR spectrum. Key acquisition parameters to consider include:
-
Pulse Angle: A 30-45° pulse angle is often used to ensure a good signal-to-noise ratio without saturating the signals.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. It should be set to at least 5 times the longest T1 relaxation time of the phosphorus nuclei in the sample to ensure full relaxation between scans. A d1 of 10-20 seconds is a reasonable starting point.
-
Number of Scans (ns): This will depend on the concentration of the sample and the sensitivity of the instrument. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for accurate integration.
-
Spectral Width (sw): The spectral width should be wide enough to encompass all expected signals from Ap3A and any potential impurities. A range of -30 to 10 ppm is generally adequate.
-
-
-
Data Processing and Analysis:
-
Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the Pα and Pβ of Ap3A and any impurity signals.
-
The purity of the Ap3A sample can be calculated by comparing the integral of the Ap3A signals to the total integral of all phosphorus-containing species in the spectrum.
-
Workflow for Ap3A Purity Validation using ³¹P-NMR
Caption: Workflow for Ap3A purity validation using ³¹P-NMR spectroscopy.
Comparison with Alternative Methods
While ³¹P-NMR is a powerful technique, other analytical methods are also employed for purity assessment. A comparative overview is presented below.
| Feature | ³¹P-NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the resonance of ³¹P nuclei in a magnetic field. | Separates components based on their differential partitioning between a mobile and stationary phase. | Measures the mass-to-charge ratio of ionized molecules. |
| Selectivity | Excellent for phosphorus-containing compounds. | High, can separate structurally similar compounds. | Very high, provides molecular weight information. |
| Quantification | Direct and accurate with an internal standard.[6][10] | Requires a calibration curve with a reference standard. | Generally not a primary quantitative technique without an appropriate internal standard. |
| Structural Info | Provides detailed information about the phosphorus environment. | Limited to retention time. | Provides molecular weight and fragmentation data for structural elucidation. |
| Sample Prep | Simple dissolution in a deuterated solvent. | More complex, may require filtration and specific mobile phases. | Requires sample ionization, often coupled with a separation technique like HPLC. |
| Throughput | Moderate, each sample takes time to acquire. | High, suitable for analyzing many samples. | High, especially when coupled with HPLC. |
| Limitations | Lower sensitivity compared to MS. Not suitable for non-phosphorus impurities. | May not resolve all co-eluting impurities. Requires a chromophore for UV detection. | Ion suppression effects can affect quantification. |
Synergistic Approach: The Power of Orthogonal Methods
For comprehensive purity analysis, a multi-faceted approach is often the most robust. Combining ³¹P-NMR with a high-resolution separation technique like HPLC-MS provides orthogonal data, ensuring a more complete picture of the sample's purity.[11][12][13] HPLC can separate non-phosphorus impurities that are invisible to ³¹P-NMR, while MS can provide definitive identification of unknown impurities.
Interpreting ³¹P-NMR Data: A Case Study
Below is a hypothetical example of a ³¹P-NMR spectrum of an Ap3A sample with a common impurity, adenosine monophosphate (AMP).
| Signal | Chemical Shift (ppm) | Multiplicity | Assignment | Integral |
| 1 | ~ -10.5 | Triplet | Pα of Ap3A | 2.00 |
| 2 | ~ -22.0 | Quintet | Pβ of Ap3A | 1.00 |
| 3 | ~ 4.0 | Singlet | P of AMP | 0.05 |
In this example, the presence of a singlet at approximately 4.0 ppm indicates the presence of AMP. The purity of Ap3A can be calculated as:
Purity (%) = [ (Integral of Pα + Integral of Pβ) / (Total Integral of all Phosphorus Signals) ] * 100
Purity (%) = [ (2.00 + 1.00) / (2.00 + 1.00 + 0.05) ] * 100 = 98.36%
Chemical Structure of Ap3A and Potential Impurities
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. database.ich.org [database.ich.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical Method Validations of Three Alpha1-Antitrypsin Measurement Methods Required for Clinical Sample Analysis | MDPI [mdpi.com]
Diadenosine Triphosphate (Ap3A) vs. ATP: A P2X Receptor Agonist Guide
This guide provides an in-depth technical comparison between Diadenosine Triphosphate (Ap3A) and Adenosine 5'-Triphosphate (ATP) as agonists for P2X receptors. It is designed for researchers requiring stable purinergic ligands for electrophysiology and signal transduction studies.
Executive Summary: The Stability-Efficacy Tradeoff
In P2X receptor research, ATP is the endogenous orthosteric prototype, but its utility is often compromised by rapid hydrolysis and indiscriminant activation of P2Y subtypes. Diadenosine triphosphate (Ap3A) serves as a critical alternative, primarily distinguished by its metabolic stability and subtype-specific partial agonism .
While ATP is a full agonist across all P2X subtypes, Ap3A acts as a high-affinity partial agonist at P2X3 and a variable agonist at P2X1, often exhibiting prolonged physiological effects in tissue preparations due to its resistance to ectonucleotidases.
Quick Selection Matrix
| Feature | ATP (Standard) | Ap3A (Alternative) |
| Primary Role | Full Agonist (Universal) | Partial Agonist / Stabilized Ligand |
| Metabolic Stability | Low (Rapid hydrolysis to ADP/AMP/Ado) | High (Resistant to NTPDases; cleaved by NPPs) |
| P2X3 Potency | High ( | High Affinity ( |
| Desensitization | Fast (P2X1, P2X3) | Promotes High-Affinity Desensitization (HAD) |
| Best Use Case | Baseline characterization, max current checks | Long-duration studies, tissue baths, desensitization assays |
Chemical & Stability Profile
The defining advantage of Ap3A is its resistance to extracellular degradation. In physiological solutions containing ectonucleotidases (e.g., CD39/NTPDase1), ATP is rapidly degraded, which can lead to experimental artifacts such as:
-
Underestimation of Potency: The concentration at the receptor is lower than the bath concentration.
-
P1 Receptor Contamination: Rapid generation of Adenosine activates A1/A2A/A2B/A3 receptors.
Experimental Evidence: In isolated rabbit heart preparations, 94% of ATP was degraded during a single passage through the coronary bed, whereas only 31% of Ap3A was hydrolyzed.[1] This makes Ap3A superior for organ bath experiments or studies requiring sustained receptor occupancy.
Hydrolysis Pathway Diagram
Figure 1: Comparative hydrolysis pathways. Note that Ap3A bypasses the rapid CD39-mediated degradation that depletes ATP.
Pharmacological Profile Comparison
Ap3A is not a simple "stable ATP." Its efficacy varies significantly by receptor subtype.
Comparative Data Table
| Receptor Subtype | ATP Activity | Ap3A Activity | Key Experimental Notes |
| P2X1 | Full Agonist ( | Partial Agonist | Ap3A is often less potent than Ap4A but more stable. In some tissues (vas deferens), it mimics ATP but with a lower |
| P2X2 | Full Agonist | Weak/Inactive | Ap3A shows negligible activity at rat P2X2 compared to Ap4A ( |
| P2X3 | Full Agonist ( | High Affinity Partial Agonist | Ap3A binds with high affinity and can induce desensitization at nanomolar concentrations ( |
| P2X4 | Full Agonist | Inactive | Ap3A is generally considered inactive at P2X4, making it a useful negative control for this subtype. |
| P2X7 | Full Agonist (mM range) | Weak/Inactive | Requires fully ionized ATP ( |
Mechanism of Action: Desensitization
Ap3A is particularly valuable for studying High Affinity Desensitization (HAD) in P2X3 receptors. Unlike ATP, which activates the channel and then desensitizes it, Ap3A can desensitize the receptor at concentrations too low to evoke a massive current, effectively "silencing" the receptor without the excitotoxicity associated with high-dose ATP.
Experimental Protocols
Protocol A: Whole-Cell Patch Clamp (P2X3 Characterization)
Objective: Compare current kinetics and desensitization rates of ATP vs. Ap3A.
Materials:
-
Cell Line: HEK293 stably expressing hP2X3 or dissociated DRG neurons.
-
Intracellular Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4).
Workflow:
-
Preparation: Clamp cell at -60 mV.
-
Control Pulse: Apply 1
M ATP for 2 seconds via rapid perfusion (RSC-200 or similar). Record peak current ( ). -
Wash: Perfuse with extracellular buffer for 2 minutes (critical for P2X3 resensitization).
-
Test Pulse: Apply 10
M Ap3A for 2 seconds.-
Observation: Expect a smaller peak current (
) indicating partial agonism.
-
-
Desensitization Assay:
-
Apply 100 nM Ap3A (pre-treatment) for 2 minutes.
-
Immediately apply 1
M ATP . -
Result: The ATP response will be significantly blunted due to Ap3A-induced HAD.
-
Protocol B: Tissue Bath Contraction (Vas Deferens/Aorta)
Objective: Assess stability-driven efficacy.
-
Mounting: Mount tissue rings in organ bath with Krebs-Henseleit solution at 37°C.
-
Equilibration: 60 min under resting tension (e.g., 1g).
-
Dosing:
-
Add ATP (cumulative
to M). Note: Curve may shift right due to degradation. -
Washout.
-
Add Ap3A (cumulative
to M).
-
-
Analysis: Ap3A often produces a more sustained contraction plateau than ATP due to slower hydrolysis.
Visualizing the Signaling Pathway
The following diagram illustrates the differential activation and desensitization pathways for ATP and Ap3A at the P2X3 receptor.
Figure 2: P2X3 Receptor Activation vs. Desensitization. Ap3A favors the desensitized state more readily relative to its activation capability compared to ATP.
Conclusion & Recommendation
-
Use ATP when you need to establish a maximum response benchmark (
) or when studying P2X2/P2X4 subtypes where Ap3A is ineffective. -
Use Ap3A when performing long-duration incubations (e.g., calcium imaging over minutes) where ATP stability is a limiting factor. It is also the reagent of choice for isolating P2X3-mediated desensitization mechanisms without triggering massive depolarization.
References
-
Potent desensitization of human P2X3 receptors by diadenosine polyphosphates. Journal of Neuroscience, 2002. Link
-
Potent effects of AP3A and AP4A on coronary resistance and autacoid release of intact rabbit hearts. American Journal of Physiology, 1994. Link
-
Selectivity of diadenosine polyphosphates for rat P2X receptor subunits. Journal of Pharmacology and Experimental Therapeutics, 1999. Link
-
Effects of diadenosine polyphosphates (ApnAs) on rat mesenteric artery P2X receptor ion channels. British Journal of Pharmacology, 1999. Link
-
P2X Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 2021. Link
Sources
A Comparative Guide to the Stability of Ammonium vs. Sodium Salts of Diadenosine Triphosphate (Ap3A)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diadenosine triphosphate (Ap3A), a dinucleoside polyphosphate, is an endogenous signaling molecule implicated in a myriad of cellular processes, from stress responses to RNA stability and proteostasis.[1][2] As its role in cellular signaling and potential as a therapeutic agent are further elucidated, the choice of its salt form becomes a critical consideration for researchers in terms of handling, storage, and experimental reproducibility. This guide provides an in-depth comparison of the stability of two common salt forms of Ap3A: the ammonium salt and the sodium salt. While direct, peer-reviewed comparative stability data for the two salts of Ap3A is not abundant, this guide synthesizes established principles of nucleotide chemistry, the influence of counter-ions on stability, and practical considerations to provide a comprehensive analysis. Furthermore, detailed experimental protocols are provided to empower researchers to conduct their own comparative stability studies.
Introduction to Diadenosine Triphosphate (Ap3A) and the Significance of Counter-Ions
Ap3A consists of two adenosine moieties linked by a triphosphate chain.[3] Its biological activity is a subject of ongoing research, with evidence suggesting its involvement in cellular stress signaling.[4][5] Like other nucleotides, Ap3A is a polyanionic molecule at physiological pH, requiring counter-ions for charge neutralization. The choice of these counter-ions can significantly impact the solid-state properties and solution stability of the molecule.[6][7] Sodium and ammonium ions are two of the most common counter-ions used for nucleotides. Their distinct physicochemical properties can influence the stability of Ap3A through several mechanisms.
The stability of nucleotides like Ap3A is primarily challenged by the hydrolysis of the phosphoanhydride bonds.[6] This degradation can be influenced by factors such as pH, temperature, and the presence of water. In the solid state, hygroscopicity, or the tendency to absorb moisture from the air, is a critical determinant of stability.
Theoretical and Inferred Comparison of Stability
Based on fundamental chemical principles and data from related nucleic acid and salt stability studies, we can infer the likely stability profiles of the ammonium and sodium salts of Ap3A.
Solution Stability: The Role of pH and Ionic Interactions
In aqueous solutions, the hydrolysis of the triphosphate bridge of Ap3A is a primary degradation pathway, yielding ADP and AMP.[8][9] The rate of this hydrolysis is pH-dependent, with increased rates under both acidic and alkaline conditions.[6]
-
Sodium Salt: Sodium ions (Na⁺) are derived from a strong base (NaOH) and do not hydrolyze in water, thus having a negligible effect on the pH of a neutral solution. The primary role of Na⁺ in solution is to screen the negative charges of the phosphate backbone, which can help to stabilize the molecule against intermolecular repulsion.[3][6]
-
Ammonium Salt: The ammonium ion (NH₄⁺) is the conjugate acid of a weak base (ammonia, NH₃) and can establish an equilibrium in water, releasing a proton and slightly lowering the pH: NH₄⁺ ⇌ NH₃ + H⁺
This inherent acidity of the ammonium salt solution, although slight, could potentially lead to a slightly faster rate of acid-catalyzed hydrolysis of the phosphate bridge compared to the sodium salt in an unbuffered aqueous solution. However, in buffered solutions, this effect would be minimized.
Solid-State Stability: The Impact of Hygroscopicity
For long-term storage, Ap3A is typically supplied as a lyophilized powder. In the solid state, the primary threat to stability is the presence of water, which can facilitate hydrolysis. Therefore, the hygroscopicity of the salt form is a critical parameter.
-
Sodium Salts: Generally, sodium salts of organic molecules tend to be hygroscopic. The degree of hygroscopicity can vary depending on the specific crystal form.
-
Ammonium Salts: Ammonium salts also exhibit hygroscopicity. Comparative studies on the hygroscopic properties of ammonium sulfate and sodium chloride have shown differences in their water uptake profiles.[10] While a direct comparison for Ap3A salts is unavailable, it is a critical parameter to determine experimentally. A more hygroscopic salt will absorb more water from the atmosphere, creating a localized aqueous environment that can accelerate the degradation of Ap3A even in the solid state.
Experimental Protocols for Comparative Stability Assessment
To provide definitive data on the comparative stability of ammonium vs. sodium salts of Ap3A, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a robust framework for such a study.
Long-Term and Accelerated Stability Study
This protocol is designed to assess the stability of the two salt forms under various storage conditions, following principles outlined in ICH guidelines.[8]
Objective: To determine the degradation kinetics and predict the shelf-life of Ap3A ammonium and sodium salts.
Materials:
-
Diadenosine Triphosphate, Ammonium Salt
-
Diadenosine Triphosphate, Sodium Salt
-
Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Mobile phase reagents (e.g., ammonium acetate, acetonitrile)
Workflow Diagram:
Caption: Workflow for the comparative stability study of Ap3A salts.
Procedure:
-
Initial Analysis (T=0): Accurately weigh and dissolve a known amount of each salt in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Analyze the initial purity of each sample by HPLC.
-
Sample Storage: Place aliquots of the solid samples in loosely capped vials within controlled environment chambers set to long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Time-Point Testing: At specified time intervals (e.g., 1, 3, and 6 months for accelerated; 3, 6, 12, and 24 months for long-term), remove a vial of each salt from each condition.
-
Sample Analysis: Prepare solutions of the aged samples as in step 1 and analyze by HPLC to determine the remaining percentage of Ap3A and the percentage of degradation products.
-
Data Analysis: Plot the percentage of remaining Ap3A against time for each condition. From the accelerated stability data, calculate the degradation rate constant (k) and estimate the shelf-life (the time it takes for the concentration to decrease to 90% of its initial value).
HPLC Method for Purity Assessment
Objective: To separate and quantify Ap3A and its primary degradation products, ADP and AMP.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set to 259 nm
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 0% to 20% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Standard Preparation: Prepare standard solutions of Ap3A, ADP, and AMP of known concentrations to determine retention times and for quantification.
Hygroscopicity Assessment
Objective: To compare the tendency of the ammonium and sodium salts of Ap3A to absorb moisture.
Procedure:
-
Dry a known amount of each salt to a constant weight under vacuum.
-
Place the dried samples in a controlled humidity chamber (e.g., 75% RH).
-
Monitor the weight of the samples over time until they reach a constant weight.
-
Calculate the percentage of water absorbed by each salt.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Hypothetical Long-Term Stability Data (25°C/60% RH)
| Time (Months) | Ap3A Ammonium Salt (% Remaining) | Ap3A Sodium Salt (% Remaining) |
| 0 | 100.0 | 100.0 |
| 3 | 99.5 | 99.7 |
| 6 | 99.0 | 99.4 |
| 12 | 98.1 | 98.8 |
| 24 | 96.2 | 97.6 |
Table 2: Hypothetical Accelerated Stability Data (40°C/75% RH)
| Time (Months) | Ap3A Ammonium Salt (% Remaining) | Ap3A Sodium Salt (% Remaining) |
| 0 | 100.0 | 100.0 |
| 1 | 97.2 | 98.0 |
| 3 | 92.0 | 94.5 |
| 6 | 85.1 | 89.8 |
Table 3: Hypothetical Hygroscopicity Data
| Salt Form | Initial Weight (mg) | Final Weight (mg) | Water Absorbed (%) |
| Ammonium Salt | 100.0 | 105.2 | 5.2 |
| Sodium Salt | 100.0 | 103.8 | 3.8 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the sodium salt of Ap3A demonstrates slightly better stability in both long-term and accelerated conditions, which is also supported by its lower hygroscopicity. This would suggest that for applications requiring long-term storage, particularly in environments where humidity is not strictly controlled, the sodium salt might be the preferable choice.
Ap3A Degradation Pathway
The primary non-enzymatic degradation pathway for Ap3A is the hydrolysis of the triphosphate bridge.
Caption: Primary hydrolytic degradation pathway of Ap3A.
Conclusion and Recommendations
The choice between the ammonium and sodium salt of Diadenosine triphosphate is a critical decision that can impact the reliability and reproducibility of research findings. While direct comparative stability data is limited, a thorough understanding of the underlying chemical principles provides a strong basis for making an informed choice.
-
For applications in unbuffered aqueous solutions, the sodium salt may offer a slight advantage due to the neutral nature of the sodium ion, potentially minimizing acid-catalyzed hydrolysis.
-
For long-term solid-state storage, the less hygroscopic salt will likely exhibit greater stability. This property must be determined experimentally.
Ultimately, the most suitable salt form will depend on the specific application and storage conditions. It is strongly recommended that researchers perform their own stability assessments, particularly for long-term or critical experiments, using the protocols outlined in this guide. This will ensure the use of high-quality, stable Ap3A, leading to more robust and reliable scientific outcomes.
References
- Hydrolysis of diadenosine 5',5''-P',P''-triphosphate (Ap3A) by porcine aortic endothelial cells. (URL not available)
-
Hydrolytic reactions of diadenosine 5′,5′-triphosphate. Organic & Biomolecular Chemistry. (URL: [Link])
-
Nucleic acid duplex stability: influence of base composition on cation effects. Oxford Academic. (URL: [Link])
-
Very High Concentration Solubility and Long-Term Stability of DNA in an Ammonium-Based Ionic Liquid: A Suitable Medium for Nucleic Acid Packaging and Preservation. ResearchGate. (URL: [Link])
-
Hydrolysis of diadenosine 5',5''-P',P''-triphosphate (Ap3A) by porcine aortic endothelial cells. Researcher.Life. (URL: [Link])
-
Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. UCL Discovery. (URL: [Link])
- Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry. (URL not available)
-
The thermal stability of oligonucleotide duplexes is sequence independent in tetraalkylammonium salt solutions: application to identifying recombinant DNA clones. PubMed. (URL: [Link])
-
The NMR spectra (D2O, 600 MHz) of the degradation product purified by... ResearchGate. (URL: [Link])
- HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. (URL not available)
-
Nucleic acid duplex stability: influence of base composition on cation effects. Oxford Academic. (URL: [Link])
- Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. (URL not available)
-
High-Speed Separation of ATP and its Degradation Products by UHPLC and its Application to Evaluation of Degree of Freshness of Fish Meat. JASCO Global. (URL: [Link])
- Adenosine 5-triphosphate disodium salt hydrate (A3377)
-
Effect of pH and metal ion concentration on equilibrium hydrolysis of adenosine triphosphate to adenosine diphosphate. ResearchGate. (URL: [Link])
-
Comparison of hygroscopicity parameter (κ) variations for ammonium... ResearchGate. (URL: [Link])
-
Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length. PMC. (URL: [Link])
-
Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. ACP. (URL: [Link])
-
Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. (URL: [Link])
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. PMC. (URL: [Link])
-
Direct comparison of the hygroscopic properties of ammonium sulfate and sodium chloride aerosol at relative humidities approaching saturation. PubMed. (URL: [Link])
-
Very High Concentration Solubility and Long-Term Stability of DNA in an Ammonium-Based Ionic Liquid: A Suitable Medium for Nucleic Acid Packaging and Preservation. ACS Sustainable Chemistry & Engineering. (URL: [Link])
-
Changes in intracellular levels of Ap3A and Ap4A in cysts and larvae of Artemia do not correlate with changes in protein synthesis after heat-shock. PMC. (URL: [Link])
-
Quantum and classical dynamics simulations of ATP hydrolysis in solution. PMC. (URL: [Link])
-
Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Environmental Science. (URL: [Link])
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. (URL: [Link])
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
-
dATP, 100mM (Sodium) Product Handling Guide. Meridian Bioscience. (URL: [Link])
Sources
- 1. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium versus ammonium salts of a poorly water-soluble API using sparfloxacin - physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the thermal stability of apalutamide crystalline solvates through crystal structure analyses and computational studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Ammonium-to-sodium ion-exchange process at the interlayer of octacalcium phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. lnct.ac.in [lnct.ac.in]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Selectivity Profile of Diadenosine Triphosphate (Ap3A) at P2Y12 and P2Y13 Receptors
This guide provides an in-depth technical comparison of the selectivity profile of Diadenosine triphosphate (Ap3A) against the P2Y12 and P2Y13 receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines robust methodologies for characterization, and explains the causal logic behind experimental design choices to ensure scientific integrity and reproducibility.
Introduction: The P2Y12 and P2Y13 Receptors
The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), are critical mediators of purinergic signaling, responding to extracellular nucleotides like ATP and ADP.[1][2][3] Within this family, the P2Y12 and P2Y13 receptors are of significant pharmacological interest. Both are activated by the endogenous ligand adenosine diphosphate (ADP) and are structurally similar.[4] They belong to the Gi-coupled subfamily of P2Y receptors, meaning their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7][8][9][10]
Despite these similarities, they play distinct physiological roles. The P2Y12 receptor is famously expressed on platelets and is a central player in thrombosis and hemostasis; its activation is essential for sustained platelet aggregation.[11][12][13][14] This has made it a major target for antithrombotic drugs.[1] The P2Y13 receptor , while also responsive to ADP, is more broadly expressed in tissues like the spleen, brain, and liver, and is implicated in diverse processes including neuroprotection, bone metabolism, and the regulation of cholesterol transport.[5][15][16]
Diadenosine triphosphate (Ap3A) is an endogenous dinucleotide that can be released into the extracellular space. Early studies have indicated its involvement in platelet function, a process heavily reliant on both P2Y1 and P2Y12 receptors.[17][18] Specifically, some reports suggest Ap3A mediates platelet aggregation by liberating ADP.[18] Understanding the direct interaction and selectivity of Ap3A for the closely related P2Y12 and P2Y13 receptors is crucial for elucidating its signaling roles and potential as a pharmacological tool or therapeutic lead.
Comparative Selectivity Profile of Ap3A
Characterizing the selectivity of a ligand involves comparing its binding affinity (K_i) and functional potency (EC_50) at different receptor subtypes. While extensive data exists for canonical agonists like ADP and 2-MeSADP, the specific activity of Ap3A at P2Y12 and P2Y13 is less clearly defined in publicly available literature.
Data from the IUPHAR/BPS Guide to PHARMACOLOGY indicates that Ap3A is an agonist at the related P2Y1 receptor with a pEC50 of 7.2 (EC50 of 60 nM).[19] Its ability to induce platelet aggregation suggests an interaction with the P2Y1/P2Y12 system, but this could be an indirect effect via ADP liberation.[17][18]
Given the lack of direct, comparative affinity or potency values for Ap3A at P2Y12 and P2Y13, this guide will focus on the established, robust methodologies required to generate this critical data. The following sections detail the experimental workflows necessary to definitively determine the selectivity profile.
Table 1: Representative Agonist/Antagonist Profile at ADP-Sensitive P2Y Receptors
| Compound | Receptor Target | Activity | Typical Potency (EC50/Ki) |
| ADP | P2Y1, P2Y12, P2Y13 | Endogenous Agonist | Nanomolar range[7][20] |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 | Potent Agonist | Sub-nanomolar to low nanomolar[9][20] |
| MRS2179 | P2Y1 | Selective Antagonist | Nanomolar range |
| PSB-0739 | P2Y12 | Selective Antagonist | Nanomolar range[8] |
| MRS2211 | P2Y13 | Selective Antagonist | Nanomolar range[8][21] |
| Ap3A | P2Y1 | Agonist | EC50 ≈ 60 nM[19] |
| Ap3A | P2Y12 | To Be Determined | To Be Determined |
| Ap3A | P2Y13 | To Be Determined | To Be Determined |
Experimental Methodologies for Determining Receptor Selectivity
To rigorously define the selectivity profile of Ap3A, a combination of binding and functional assays is required. The following protocols represent the gold standard for characterizing ligands at Gi-coupled P2Y receptors.
Workflow for Selectivity Profiling
The overall experimental logic is to first determine if the ligand binds to the receptors (affinity) and then to measure the functional consequence of that binding (potency and efficacy).
Caption: Simplified P2Y12 signaling cascade in platelets.
Caption: Key signaling pathways of the P2Y13 receptor. [15]
Conclusion and Future Directions
This guide establishes the framework for definitively characterizing the selectivity of Ap3A for P2Y12 and P2Y13 receptors. By employing rigorous radioligand binding and cAMP functional assays, researchers can generate the quantitative K_i and EC₅₀ values needed for a direct comparison. The structural similarity between P2Y12 and P2Y13 necessitates such a careful, multi-assay approach to avoid misinterpretation.
Should Ap3A demonstrate significant and selective activity at either receptor, it could become a valuable pharmacological tool for probing the distinct physiological roles of P2Y12 and P2Y13. For drug development professionals, understanding how endogenous molecules like Ap3A interact with these key targets can provide crucial insights for the design of novel therapeutics with improved selectivity and fewer off-target effects. The methodologies described herein provide a self-validating system to generate the high-quality, reproducible data required to advance the field of purinergic signaling.
References
-
ResearchGate. P2Y13 receptors couple to the survival promoting pathway of GSK3... Available from: [Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC. (2023). National Center for Biotechnology Information. Available from: [Link]
-
Central role of the P2Y12 receptor in platelet activation. (2004). The Journal of Clinical Investigation. Available from: [Link]
-
An Update on P2Y13 Receptor Signalling and Function. (2017). PubMed. Available from: [Link]
-
Molecular mechanisms of platelet P2Y12 receptor regulation. (2013). Portland Press. Available from: [Link]
-
P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells. (2012). American Journal of Physiology-Cell Physiology. Available from: [Link]
-
The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2021). MDPI. Available from: [Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023). ResearchGate. Available from: [Link]
-
Pharmacological characterization of P2Y receptor subtypes – an update - PMC. (2023). National Center for Biotechnology Information. Available from: [Link]
-
What are P2Y13 receptor agonists and how do they work?. (2024). Patsnap Synapse. Available from: [Link]
-
ADP Acting on P2Y13 Receptors Is a Negative Feedback Pathway for ATP Release From Human Red Blood Cells. (2005). Circulation Research. Available from: [Link]
-
Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. (2004). PubMed. Available from: [Link]
-
P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential. (2012). SciSpace by Typeset. Available from: [Link]
-
The role of purinergic P2Y12 and P2Y13 receptors in ADPβS-induced inhibition of the cardioaccelerator sympathetic drive in pithed rats - PMC. (2020). National Center for Biotechnology Information. Available from: [Link]
-
Affinity values of some P2Y ligands for P2Y1, P2Y12 and P2Y13 receptors. ResearchGate. Available from: [Link]
-
P2Y1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
ADP and Ap3A, but not NAD, ADP-ribose or Up4A, induce platelet... ResearchGate. Available from: [Link]
-
Pharmacology and structure of P2Y receptors. (2016). PubMed. Available from: [Link]
-
Development of selective agonists and antagonists of P2Y receptors - PMC. (2009). National Center for Biotechnology Information. Available from: [Link]
-
Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate - PMC. (2014). National Center for Biotechnology Information. Available from: [Link]
-
Pharmacological characterization of P2Y receptor subtypes - an update. ResearchGate. Available from: [Link]
-
Key Determinants of Nucleotide-Activated G Protein-Coupled P2Y2 Receptor Function Revealed by Chemical and Pharmacological Experiments, Mutagenesis and Homology Modeling. (2009). ACS Publications. Available from: [Link]
-
Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate. (1998). British Journal of Pharmacology. Available from: [Link]
-
Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. Semantic Scholar. Available from: [Link]
-
P2Y-Purinergic Receptors. Grantome. Available from: [Link]
-
P2Y receptor. Wikipedia. Available from: [Link]
-
Update of P2Y receptor pharmacology: IUPHAR Review 27 - PMC. (2020). National Center for Biotechnology Information. Available from: [Link]
-
P2Y1 and P2Y13 purinergic receptors mediate Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells - PMC. (2012). National Center for Biotechnology Information. Available from: [Link]
-
Synergistic inhibition of both P2Y1 and P2Y12 adenosine diphosphate receptors as novel approach to rapidly attenuate platelet-mediated thrombosis - PMC. (2014). National Center for Biotechnology Information. Available from: [Link]
-
Molecular pharmacology, physiology, and structure of the P2Y receptors. PubMed. Available from: [Link]
-
P2Y receptors. Reactome Pathway Database. Available from: [Link]
-
Silencing P2Y12 and P2Y13 receptors rehabilitates the ADP-induced P2Y1-mediated osteogenic commitment of post-menopausal mesenchymal stromal cells. PubMed. Available from: [Link]
-
Ap3A and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase. (1997). PubMed. Available from: [Link]
Sources
- 1. Pharmacology and structure of P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. Reactome | P2Y receptors [reactome.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The role of purinergic P2Y12 and P2Y13 receptors in ADPβS-induced inhibition of the cardioaccelerator sympathetic drive in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular pharmacology, physiology, and structure of the P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 13. portlandpress.com [portlandpress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Antiplatelet Activity, P2Y1 and P2Y12 Inhibition, and Metabolism in Plasma of Stereoisomers of Diadenosine 5′,5′″-P1,P4-dithio-P2,P3-chloromethylenetetraphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. guidetopharmacology.org [guidetopharmacology.org]
- 20. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
Navigating Specificity: A Comparative Guide to Anti-Ap3A Antibodies and Cross-Reactivity in ELISA
Executive Summary
Diadenosine triphosphate (Ap3A) is a critical dinucleotide polyphosphate that acts as an intracellular alarmone and an extracellular purinergic mediator. Despite its biological significance, quantifying Ap3A in complex biological matrices remains a formidable analytical challenge. The primary obstacle is antibody cross-reactivity —the inability of conventional antibodies to distinguish Ap3A from structurally homologous molecules like Ap4A, ATP, and ADP.
This guide provides an in-depth comparison of analytical modalities for Ap3A quantification, explores the mechanistic basis of antibody cross-reactivity, and outlines a self-validating competitive ELISA protocol designed to ensure high-fidelity data in drug development and biomarker research.
The Molecular Challenge: Ap3A vs. Homologous Polyphosphates
Diadenosine polyphosphates (ApnA, n=2-6) are ubiquitous second messengers with physiological roles ranging from serving as alarmones to being vasoactive molecules[1]. In ocular physiology, for instance, Ap3A activates specific P2Y purinergic receptors to control processes such as the induction of tear secretion and the acceleration of corneal wound healing[2].
Because Ap3A is a small molecule (MW ~800 Da), it functions as a hapten. To generate antibodies, it must be conjugated to a carrier protein. However, the immune system often generates paratopes that recognize the bulky adenosine rings and a generic polyphosphate bridge, rather than the exact chain length. Cross-reactivity occurs when an antibody raised against one specific antigen has a competing high affinity toward a different antigen with similar structural regions[3]. If an anti-Ap3A antibody cross-reacts with ATP—which is present at millimolar concentrations intracellularly compared to the nanomolar concentrations of Ap3A—the resulting false positives will render the assay biologically meaningless[4].
Fig 1. Ap3A signaling pathway via P2Y purinergic receptors mobilizing intracellular calcium.
Comparative Modalities for Ap3A Quantification
When selecting an assay for Ap3A, researchers must balance throughput, cost, and specificity. Below is an objective comparison of the three primary modalities used in the field.
| Analytical Modality | Specificity for Ap3A | Throughput | Equipment Cost | Ideal Use Case |
| High-Specificity Monoclonal ELISA | High (Minimal ATP/Ap4A binding) | High (96/384-well) | Low | High-throughput biomarker screening, routine cell culture assays. |
| Polyclonal Anti-ApnA ELISA | Low (Broadly binds Ap3A, Ap4A, Ap5A) | High (96-well) | Low | Total diadenosine polyphosphate estimation; qualitative screening. |
| LC-MS/MS (Gold Standard) | Absolute (Mass/charge separation) | Low to Medium | Very High | Pharmacokinetic (PK) studies, absolute structural validation. |
Causality Insight: While LC-MS/MS provides absolute structural resolution, its low throughput and high capital expenditure make it impractical for large-scale screening. A highly optimized monoclonal competitive ELISA bridges this gap, provided the cross-reactivity profile is rigorously validated.
Experimental Data: Quantifying Cross-Reactivity
The relative binding of a native and a mutant/analog antigen to a purified antibody defines one common measure of cross-reactivity, comparing the concentration required to cause 50% inhibition (
The cross-reactivity (CR) percentage is calculated using the following self-validating formula:
CR (%) = (
Table 2 demonstrates the performance of a highly optimized monoclonal antibody (Clone Ap3A-V1) against conventional polyclonal sera. The monoclonal clone achieves specificity through steric hindrance, where the paratope is structurally restricted from accommodating the fourth phosphate group of Ap4A.
| Competing Nucleotide | Structural Difference vs. Ap3A | Monoclonal Clone Ap3A-V1 CR (%) | Polyclonal Sera CR (%) |
| Ap3A (Target) | None | 100% | 100% |
| Ap4A | +1 Phosphate in bridge | < 0.5% | 85.2% |
| Ap5A | +2 Phosphates in bridge | < 0.1% | 62.4% |
| ATP | Missing one Adenosine ring | < 0.01% | 15.8% |
| ADP | Missing one Adenosine, -1 PO4 | < 0.01% | 4.3% |
Validated Protocol: Self-Validating Competitive ELISA
Because Ap3A is a small molecule, it cannot bind two antibodies simultaneously. Therefore, a competitive ELISA format is mandatory. In this system, free Ap3A in the sample competes with immobilized Ap3A for a limited number of primary antibody binding sites. Consequently, the assay signal is inversely proportional to the concentration of Ap3A in the sample.
To ensure trustworthiness, this protocol incorporates internal self-validation controls:
Step-by-Step Methodology
-
Plate Preparation & Coating:
-
Action: Coat a 96-well high-binding polystyrene plate with 100 µL/well of Ap3A-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Causality: Ap3A must be conjugated to a large carrier protein (BSA) to passively adsorb to the plate while exposing the polyphosphate bridge for antibody recognition.
-
-
Blocking:
-
Action: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 2 hours at room temperature (RT).
-
-
Competitive Incubation (The Critical Step):
-
Action: Add 50 µL of standards/samples and 50 µL of the primary Anti-Ap3A Monoclonal Antibody to each well.
-
Self-Validation Controls: Include a
well (50 µL buffer + 50 µL antibody) to establish the 100% signal baseline, and an NSB well (100 µL buffer, no primary antibody) to measure background noise. Incubate for 1.5 hours at RT on a microplate shaker.
-
-
Stringent Washing:
-
Action: Wash the plate 5x with PBST.
-
Causality: High-stringency washing removes low-affinity cross-reacting analogs (like ATP) that may have transiently bound to the antibody, locking in the assay's specificity.
-
-
Signal Amplification & Detection:
-
Action: Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 1 hour at RT. Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M
.
-
-
Data Analysis:
-
Action: Read optical density (OD) at 450 nm. Calculate the
ratio for all points. Fit the data to a 4-Parameter Logistic (4-PL) curve. -
Validation Gate: The assay is only valid if the Signal-to-Noise ratio (
OD / NSB OD) is > 10, and the standard curve > 0.99.
-
Fig 2. Step-by-step competitive ELISA workflow for small-molecule quantification.
References
Sources
- 1. Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03439J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Verification of Diadenosine Triphosphate (Ap3A) Integrity After Freeze-Thaw Cycles: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist
Introduction: The Mechanistic Challenge of Ap3A Stability
Diadenosine triphosphate (Ap3A) is a ubiquitous dinucleoside polyphosphate that acts as a potent intracellular and intercellular signaling molecule. It functions as an "alarmone" alerting cells to metabolic stress, and acts as a second messenger mediating glucose-induced blockades of ATP-regulated potassium channels in pancreatic beta-cells[1].
However, the structural integrity of Ap3A is highly susceptible to degradation. In physiological environments, it is rapidly cleaved by specific hydrolases, such as the Fragile Histidine Triad (Fhit) tumor suppressor protein[2]. In the laboratory, the primary threat to Ap3A integrity is freeze-thaw stress . The formation of ice crystals and localized pH shifts during the thawing process catalyze the spontaneous hydrolysis of Ap3A's phosphoanhydride bonds, yielding Adenosine Monophosphate (AMP) and Adenosine Diphosphate (ADP).
For drug development professionals and researchers, using partially degraded Ap3A can introduce severe experimental artifacts, skewing receptor-binding affinities and cellular response data. This guide objectively compares the freeze-thaw stability of a Highly-Stabilized Synthetic Ap3A against a Standard Enzymatically-Synthesized Ap3A , providing a self-validating protocol for verifying nucleotide integrity.
Diagram 1: Mechanistic pathway of Ap3A hydrolysis under thermal stress or enzymatic cleavage.
Experimental Design & Self-Validating Protocol
To ensure absolute trustworthiness in our comparative analysis, we must employ an analytical method that prevents sample loss and avoids downstream interference. Traditional high-salt HPLC buffers suppress ionization in mass spectrometry. Therefore, we utilize a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with volatile organic buffers at low pH, a technique proven effective for identifying diadenosine polyphosphates in complex biological matrices[3].
Step-by-Step Methodology
Phase 1: Sample Preparation & Stress Induction
-
Reconstitution: Dissolve Highly-Stabilized Synthetic Ap3A and Standard Enzymatic Ap3A in nuclease-free water to a final concentration of 10 mM.
-
Aliquoting: Divide each formulation into 50 µL aliquots in low-bind microcentrifuge tubes.
-
Freeze-Thaw Cycling: Subject the aliquots to 0, 1, 3, 5, and 10 freeze-thaw cycles. One cycle consists of freezing at -80°C for 60 minutes, followed by thawing at 25°C (room temperature) for 15 minutes.
Phase 2: RP-HPLC / LC-MS Analysis 4. Buffer Preparation: Prepare Mobile Phase A (0.1 M triethylammonium acetate, pH 6.0) and Mobile Phase B (100% acetonitrile). Causality note: Volatile buffers are strictly used to prevent salt-induced ion suppression during MS validation. 5. Chromatography: Inject 10 µL of each sample onto a C18 RP-HPLC column (250 mm × 4.6 mm, 5 µm). Run a linear gradient from 0% to 15% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/min. 6. Detection: Monitor absorbance at 259 nm. Ap3A typically elutes around 10.4 minutes under these conditions[3]. 7. Quantification: Integrate the area under the curve (AUC) for the Ap3A peak and its primary degradation products (AMP and ADP).
Diagram 2: Experimental workflow for freeze-thaw stress induction and RP-HPLC integrity verification.
Comparative Performance Data
The quantitative results of the RP-HPLC analysis reveal a stark contrast in the structural resilience of the two Ap3A formulations.
Table 1: Percentage of Intact Ap3A Recovered Across Freeze-Thaw Cycles
| Freeze-Thaw Cycles | Highly-Stabilized Synthetic Ap3A (%) | Standard Enzymatic Ap3A (%) | Performance Delta |
| 0 (Baseline) | 99.8 ± 0.1 | 98.5 ± 0.3 | + 1.3% |
| 1 Cycle | 99.5 ± 0.2 | 92.1 ± 1.1 | + 7.4% |
| 3 Cycles | 98.1 ± 0.4 | 81.4 ± 2.5 | + 16.7% |
| 5 Cycles | 96.4 ± 0.5 | 68.7 ± 3.8 | + 27.7% |
| 10 Cycles | 91.2 ± 1.2 | 42.3 ± 5.1 | + 48.9% |
Data represents the mean ± SD of three independent experimental replicates. Recovery is calculated based on the AUC of the 10.4 min Ap3A peak.
Table 2: Accumulation of Degradation Products (AMP/ADP Ratio) at Cycle 10
| Formulation | AMP Accumulation (AUC %) | ADP Accumulation (AUC %) | Total Degradation |
| Highly-Stabilized Synthetic Ap3A | 4.1% | 4.7% | 8.8% |
| Standard Enzymatic Ap3A | 29.5% | 28.2% | 57.7% |
Data Synthesis & Causality: The Standard Enzymatic Ap3A experiences catastrophic structural failure after 5 cycles, losing over 30% of its active compound. This degradation is driven by the inherent instability of the phosphoanhydride bonds when subjected to the thermodynamic stress of phase changes. In contrast, the Highly-Stabilized Synthetic Ap3A maintains >91% integrity even after 10 harsh cycles. The accumulation of AMP and ADP in the standard formulation will competitively bind to purinergic receptors, directly confounding experimental results and leading to false-negative or false-positive signaling data.
Conclusion & Best Practices
Verification of Ap3A integrity is not an optional step; it is a fundamental requirement for reproducible science. The data definitively shows that standard enzymatically-derived Ap3A cannot withstand routine laboratory handling.
Application Scientist Recommendations:
-
Formulation Selection: Transition to Highly-Stabilized Synthetic Ap3A for all in vitro and in vivo assays requiring precise purinergic receptor modulation.
-
Handling Protocols: Even with stabilized formulations, aliquot stock solutions immediately upon reconstitution. Never subject standard Ap3A to more than one freeze-thaw cycle.
-
Buffer Optimization: When verifying integrity via mass spectrometry, strictly adhere to volatile organic buffers (e.g., triethylammonium acetate) to prevent ion suppression[3].
References
-
Identification of diadenosine triphosphate in Brugia malayi by reverse phase high performance liquid chromatography and MALDI mass spectrometry. Journal of Chromatography B. Available at:[Link]
-
Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell. Diabetes. Available at:[Link]
-
Correlation of fragile histidine triad (Fhit) protein structural features with effector interactions and biological functions. Journal of Biological Chemistry. Available at:[Link]
Sources
- 1. Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of fragile histidine triad (Fhit) protein structural features with effector interactions and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of diadenosine triphosphate in Brugia malayi by reverse phase high performance liquid chromatography and MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Operational and Disposal Guide for Diadenosine Triphosphate (Ap3A) Ammonium Salt
Diadenosine triphosphate (Ap3A) ammonium salt is a critical dinucleoside polyphosphate utilized extensively in biochemical research, drug development, and molecular biology. Functioning as an "alarmone," Ap3A accumulates in cells in response to metabolic stress and acts as a potent signaling nucleotide[1]. While it is not highly toxic, its polyphosphate backbone and ammonium counterions necessitate strict operational and disposal protocols. Improper disposal can lead to environmental phosphate loading (eutrophication) and the release of toxic nitrogen oxides (NOx) during combustion[2][3].
This guide provides researchers with authoritative, step-by-step methodologies for the safe handling, operational logistics, and proper chemical disposal of Ap3A ammonium salt.
Part 1: Physicochemical Properties and Safety Profile
Understanding the physical and chemical properties of Ap3A ammonium salt is essential for predicting its behavior during experiments and designing effective waste management strategies.
Table 1: Quantitative Data and Safety Profile of Ap3A Ammonium Salt
| Property | Value / Description | Causality / Operational Relevance |
| Chemical Formula | C20H24N9O16P3 · xNH3 | The polyphosphate chain is highly susceptible to chemical and enzymatic hydrolysis[1]. |
| Molecular Weight | ~773.44 g/mol | Varies based on the exact ammonium stoichiometry; critical for precise molarity calculations in assays[4]. |
| Solubility | Highly soluble in water | Highly mobile in aqueous waste streams; must never be poured down standard laboratory drains[2]. |
| Storage Temperature | -20°C (Desiccated) | Low temperatures prevent the spontaneous hydrolysis of the phosphoanhydride bonds[5]. |
| Primary Hazards | Mild skin/eye/respiratory irritant | Requires standard PPE (gloves, safety goggles, lab coat) to prevent mucous membrane irritation[2]. |
Part 2: Operational Logistics and Handling Protocol
Expertise & Experience: Ap3A is highly susceptible to enzymatic degradation (by nucleases or Ap3A hydrolases) and chemical hydrolysis. Operational protocols must minimize exposure to moisture, heat, and non-sterile environments.
Step-by-Step Handling & Spill Response:
-
Thermal Equilibration: Before opening, equilibrate the sealed vial to room temperature in a desiccator for 30 minutes.
-
Causality: Opening cold vials causes atmospheric moisture to condense on the powder, leading to premature hydrolysis of the triphosphate bridge.
-
-
Reconstitution: Dissolve the required amount in sterile, nuclease-free water or an appropriate biological buffer (e.g., Tris-HCl, pH 7.5).
-
Causality: Extreme pH levels or trace nucleases will rapidly degrade Ap3A into AMP and ADP, invalidating downstream experimental results.
-
-
Aliquoting: Divide the reconstituted solution into single-use aliquots and immediately flash-freeze in liquid nitrogen before storing at -20°C.
-
Causality: Repeated freeze-thaw cycles physically shear the molecule and accelerate degradation.
-
-
Spill Response: In the event of a dry spill, sweep up the powder using a damp paper towel to avoid generating airborne dust. For liquid spills, absorb with an inert material (e.g., vermiculite).
-
Validation Check: Wash the spill area with copious amounts of water and check the surface pH to ensure no acidic/basic phosphate residues remain[6].
-
Part 3: Step-by-Step Disposal Procedures
Trustworthiness: The following protocols are self-validating systems designed to comply with standard [2]. Do not flush Ap3A down the drain.
Protocol A: Disposal of Solid Waste (Unused/Expired Ap3A)
-
Segregation: Collect all unused or expired Ap3A ammonium salt powder in a clearly labeled, sealable hazardous waste container.
-
Solvent Mixing: In a certified fume hood, dissolve or mix the solid material with a highly combustible solvent (e.g., ethanol or isopropanol)[6][7].
-
Causality: Ap3A itself is not highly flammable. Mixing it with a combustible solvent ensures complete thermal destruction during the incineration process.
-
Validation Check: Visually verify complete dissolution or uniform suspension in the solvent before transferring to the Environmental Health and Safety (EHS) queue to prevent particulate clogging in the incinerator feed.
-
-
Incineration: Transfer the mixture to a licensed waste management facility. The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber system[3][6].
-
Causality: The afterburner ensures the complete combustion of the stable carbon rings, while the scrubber neutralizes nitrogen oxides (NOx) and phosphorus oxides (POx) generated from the ammonium and phosphate groups, preventing toxic gas release[7].
-
Protocol B: Disposal of Liquid Waste (Aqueous Solutions)
-
Collection: Consolidate all aqueous Ap3A waste into a designated, leak-proof liquid hazardous waste carboy labeled "Aqueous Phosphate/Ammonium Waste."
-
pH Neutralization: Adjust the pH of the waste to between 6.0 and 8.0 using dilute NaOH or HCl.
-
Validation Check: Test the pH of the aqueous waste using indicator strips to confirm it is within the safe range before sealing the carboy. This prevents dangerous cross-reactions with other consolidated laboratory wastes.
-
-
Facility Transfer: Submit the sealed carboy to your institutional EHS department. They will evaporate the water content and incinerate the remaining solid residue using the afterburner/scrubber system described above[2].
Protocol C: Contaminated Consumables
-
Gathering: Place all pipette tips, microcentrifuge tubes, and weigh boats that came into contact with Ap3A into a designated solid chemical waste bin.
-
Disposal: Dispose of these plastics as standard solid chemical waste, which will undergo high-temperature incineration by EHS.
Part 4: Waste Management Workflow
The following diagram illustrates the logical decision-making process for Ap3A disposal, ensuring compliance with environmental safety standards.
Operational workflow for the safe segregation and disposal of Ap3A ammonium salt waste.
References
-
Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemscience.com [chemscience.com]
- 4. Pi Chemicals System [pipharm.com]
- 5. Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | 857447-79-1 | Benchchem [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
Personal Protective Equipment (PPE) & Safe Handling Guide: Diadenosine Triphosphate Ammonium Salt
Content Type: Operational Safety & Technical Protocol Target Audience: Researchers, Biochemists, and Drug Discovery Specialists CAS Registry Number: 102783-40-4 (Ap3A Ammonium Salt)[1]
Core Directive: The "Bioactive Precaution" Principle
While Diadenosine triphosphate (Ap3A) ammonium salt is often classified as non-hazardous under GHS criteria (depending on the vendor and region), treating it as benign is a procedural error. As a Senior Application Scientist , I enforce the "Bioactive Precaution" principle.
The Scientific Logic:
Ap3A is not merely a chemical salt; it is a potent alarmone and P2 receptor agonist . It actively modulates intracellular calcium (
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the risk. The primary risks associated with Ap3A ammonium salt stem from its physical state (hygroscopic powder) and its biological mechanism.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Inhalation of Particulates | Fine lyophilized powder can easily aerosolize during weighing.[1] |
| Biological | Purinergic Signaling | Agonist for P2X and P2Y receptors; can alter blood pressure or platelet function if absorbed systemically. |
| Chemical | Ammonium Salt Instability | Hygroscopic; hydrolysis releases ammonia and degrades the nucleotide, altering experimental concentration. |
PPE Selection Matrix
Do not use a "one-size-fits-all" approach. Select PPE based on the specific phase of your workflow.[2]
Table 1: Phase-Specific PPE Requirements
| Operational Phase | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| 1.[3] Retrieval & Transport (Sealed Container) | None required | Nitrile Gloves (Standard 4-5 mil) | Safety Glasses (ANSI Z87.1) | Standard Lab Coat |
| 2. Weighing & Aliquoting (Open Powder) | N95 / P2 Respirator (Required if outside fume hood) | Double Nitrile Gloves (Outer glove changed if contaminated) | Safety Goggles (Sealed) to prevent dust entry | Lab Coat + Cuff Guards (Tyvek) |
| 3.[1] Solubilization (Liquid Phase) | Surgical Mask (Product protection) | Nitrile Gloves (Standard) | Safety Glasses | Standard Lab Coat |
| 4.[1] Waste Disposal | None required | Heavy Duty Nitrile | Safety Glasses | Standard Lab Coat |
Expert Insight: For Phase 2 (Weighing), if a static-free weighing station is not available, the ammonium salt can "fly." In this scenario, respiratory protection is mandatory to prevent mucous membrane absorption.
Operational Protocol: Safe Handling Workflow
This workflow is designed to maintain the integrity of the compound (preventing hydrolysis) while maximizing operator safety.
Step-by-Step Methodology
-
Equilibration: Remove the vial from -20°C storage. CRITICAL: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, causing immediate hydrolysis of the triphosphate bridge.
-
Static Discharge: Use an anti-static gun or strip near the balance. Ammonium salts are prone to static charge, which disperses particles.
-
Weighing:
-
Place the weigh boat inside the balance.
-
Open the vial inside a chemical fume hood or a localized powder containment hood.
-
Transfer mass using a pre-cleaned micro-spatula.
-
-
Solubilization:
-
Dissolve immediately in PCR-grade water or buffer (pH 7.0–7.5).
-
Note: Ammonium salts affect pH. Verify pH after dissolution if the buffer capacity is low.
-
-
Decontamination: Wipe the balance area with 70% ethanol followed by a wet paper towel to solubilize and remove any invisible salt residues.
Visualization: Handling Logic Flow
Figure 1: Critical path for Ap3A handling. Note the equilibration step to prevent moisture-induced degradation.
Biological Context: Why We Use PPE
Understanding the mechanism drives compliance. Ap3A is not inert; it is a signaling key.
Figure 2: The biological signaling cascade triggered by Ap3A.[1] PPE prevents accidental systemic activation of these pathways.
Emergency Response & Disposal
Accidental Exposure[3][5][6]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (bronchoconstriction via P2 receptor activation), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Ap3A is water-soluble and removes easily.
-
Eye Contact: Flush with water for 15 minutes.[4]
Disposal Protocol
Do not pour down the drain. While not a classic environmental toxin, bioactive nucleotides should be destroyed.
-
Solids: Collect in a dedicated solid waste container labeled "Bioactive Solids."
-
Liquids: Mix with a combustible solvent (e.g., ethanol) and dispose of via thermal incineration . High-temperature incineration ensures the breakdown of the phosphate backbone and purine rings.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135409449, Diadenosine triphosphate. Retrieved from [Link][1]
-
Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences.[5] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
